Rubomycin H
Description
Structure
2D Structure
Properties
CAS No. |
38942-79-9 |
|---|---|
Molecular Formula |
C29H31NO12 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C29H31NO12/c1-11-23(32)15(30-28(37)40-4)8-18(41-11)42-17-10-29(38,12(2)31)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(39-3)19(13)26(22)35/h5-7,11,15,17-18,23,32,34,36,38H,8-10H2,1-4H3,(H,30,37) |
InChI Key |
UREDLESXYCYDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O |
Appearance |
Solid powder |
Other CAS No. |
38942-79-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
daunomycin, N-carbmethoxy- daunorubicin, N-carbmethoxy- rubomycin H |
Origin of Product |
United States |
Foundational & Exploratory
Rubomycin H: An In-depth Technical Guide to an Anthracycline Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H, also known by its chemical name N-Carboxydaunorubicin methyl ester, is an anthracycline antibiotic.[1] It is isolated from Streptomyces coeruleorubidus and belongs to a class of potent chemotherapeutic agents used in the treatment of various cancers.[2][3] Anthracyclines, as a group, are among the most effective anticancer drugs ever developed and are utilized in the treatment of leukemias, lymphomas, and numerous solid tumors.[4] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, and places it within the broader context of related, well-studied anthracyclines for which more extensive data are available.
Physicochemical Properties of this compound
Quantitative data for this compound is primarily limited to its fundamental physicochemical properties. The following table summarizes the key identification and structural information for this compound.
| Property | Value | Reference |
| CAS Number | 38942-79-9 | [1][2][3] |
| Chemical Name | N-Carboxydaunorubicin methyl ester | [1] |
| Molecular Formula | C29H31NO12 | [1][2][5] |
| Molecular Weight | 585.56 g/mol | [2] |
| Exact Mass | 585.1846 | [2] |
| Elemental Analysis | C, 59.48%; H, 5.34%; N, 2.39%; O, 32.79% | [2] |
| Source | Isolated from Streptomyces coeruleorubidus | [2][3] |
Mechanism of Action: The Anthracycline Paradigm
-
DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in the cell cycle and subsequent apoptosis.
-
Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and the enzyme topoisomerase II. This complex prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, resulting in double-strand breaks. The accumulation of these breaks triggers a DNA damage response that ultimately leads to programmed cell death.
The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, the general methodology for the isolation and purification of anthracyclines from Streptomyces species can be described.
General Protocol for Anthracycline Isolation from Streptomyces coeruleorubidus
-
Fermentation: A pure culture of Streptomyces coeruleorubidus is inoculated into a suitable liquid fermentation medium containing sources of carbon, nitrogen, and mineral salts. The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including anthracyclines.
-
Extraction: After an appropriate fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The anthracyclines are then extracted from both the mycelial cake and the supernatant using a water-immiscible organic solvent, such as chloroform or ethyl acetate, at an acidic pH.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. These may include:
-
Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents to separate the different anthracycline components.
-
Preparative Thin-Layer Chromatography (TLC): For further separation of closely related compounds.
-
High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure compounds.
-
-
Characterization: The purified compound is characterized using various spectroscopic methods to confirm its identity and structure. These include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore.
-
The following diagram outlines a general workflow for this process.
Biological Activity and Toxicity Data (Comparative)
While specific IC50 and LD50 values for this compound are not available in the cited literature, comparative toxicity data for other rubomycins and related anthracyclines provide a valuable reference point for its potential biological activity. The following table summarizes LD50 values for doxorubicin, a closely related and extensively studied anthracycline.
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |
| Doxorubicin | Albino Mice | Intraperitoneal | 4.6 | [6] |
| Doxorubicin | Albino Mice | Intravenous | 12.5 | [6] |
| Doxorubicin | Albino Mice | Subcutaneous | 13.5 | [6] |
| Doxorubicin | Albino Mice | Oral | 570 | [6] |
A comparative study on the toxicity of carminomycin, rubomycin (daunorubicin), and adriamycin (doxorubicin) in mice indicated that the cumulative toxic properties of these compounds were similar after three injections. However, after five injections, adriamycin showed more pronounced cumulative toxicity.[7]
Clinical and Preclinical Studies
There is a lack of specific clinical or extensive preclinical trial data for this compound in the public domain. Research and development in the field of anthracyclines have largely focused on derivatives such as doxorubicin and daunorubicin, and more recently on liposomal formulations to mitigate cardiotoxicity. The absence of dedicated studies on this compound may suggest that it did not show significant advantages over other anthracyclines in early-stage research, or that its development was not pursued for other reasons.
Conclusion
This compound is a structurally defined anthracycline antibiotic with limited publicly available biological and clinical data. Its significance lies in its membership to a critical class of chemotherapeutic agents. For researchers and drug development professionals, this compound represents a component of the broader anthracycline landscape. Future investigations could focus on a direct comparison of this compound with clinically established anthracyclines to determine if its unique structural modifications offer any therapeutic advantages, such as altered efficacy, a different toxicity profile, or activity against resistant cancer cell lines. The methodologies and comparative data presented in this guide provide a foundational framework for such research endeavors.
References
- 1. KNApSAcK Metabolite Information - C00016729 [knapsackfamily.com]
- 2. medkoo.com [medkoo.com]
- 3. Cas No.38942-79-9 — TargetMol Chemicals [targetmol.com]
- 4. New anthracyclines, feudomycins, produced by the mutant from Streptomyces coeruleorubidus ME130-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C29H31NO12) [pubchemlite.lcsb.uni.lu]
- 6. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of carminomycin, rubomycin and adriamycin in mice and experience with carminomycin in spontaneous tumors of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Rubomycin H from Streptomyces coeruleorubidus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and isolation of Rubomycin H, an anthracycline antibiotic produced by the bacterium Streptomyces coeruleorubidus. The document provides a comprehensive overview of the methodologies for fermentation of the microorganism, followed by the extraction, purification, and characterization of this compound. This guide is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and antibiotic development, providing a foundational understanding of the processes involved in bringing a novel therapeutic agent from microbial culture to a purified and characterized state. While specific quantitative data from the original discovery is not fully available in the public domain, this guide compiles established protocols for analogous compounds and processes to provide a robust framework for replication and further research.
Introduction
Streptomyces coeruleorubidus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.[1][2] Among the bioactive compounds produced by S. coeruleorubidus is the Rubomycin complex, a group of anthracycline antibiotics.[1] this compound is a specific congener within this complex that has been isolated and structurally elucidated. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, and the discovery of novel anthracyclines like this compound is of significant interest for identifying compounds with potentially improved efficacy and reduced side effects.
This guide will provide a detailed technical overview of the key stages in the discovery and isolation of this compound, from the cultivation of S. coeruleorubidus to the analytical characterization of the purified compound.
Fermentation of Streptomyces coeruleorubidus
The production of this compound is achieved through submerged fermentation of Streptomyces coeruleorubidus. The following protocol is based on established methods for the fermentation of Streptomyces species for the production of anthracyclines, such as daunorubicin.[3]
Culture Media
Successful fermentation requires optimized media for both the seed culture and the main production phase.
Table 1: Composition of Media for Streptomyces coeruleorubidus Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10.0 | 20.0 |
| Soluble Starch | - | 20.0 |
| Soybean Meal | 15.0 | 25.0 |
| Yeast Extract | 5.0 | 5.0 |
| K2HPO4 | 1.0 | 1.0 |
| MgSO4·7H2O | 0.5 | 0.5 |
| NaCl | 3.0 | 3.0 |
| CaCO3 | 2.0 | 3.0 |
| (NH4)2SO4 | 2.0 | - |
| Trace Element Solution | 1.0 mL | 1.0 mL |
| pH | 7.0-7.2 | 7.0-7.2 |
Note: The trace element solution composition can vary but typically includes salts of iron, zinc, manganese, and copper.
Fermentation Protocol
-
Inoculum Preparation: A cryopreserved vial of Streptomyces coeruleorubidus is used to inoculate a 250 mL flask containing 50 mL of seed medium. The culture is incubated at 28°C on a rotary shaker at 220 rpm for 48-72 hours until a dense mycelial suspension is obtained.
-
Production Culture: The seed culture is then used to inoculate the production medium at a 5-10% (v/v) ratio. The production fermentation is carried out in a larger fermenter with controlled aeration and agitation.
-
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintained between 6.8 and 7.4
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: 200-400 rpm
-
Duration: 7-10 days
-
-
Monitoring: The fermentation is monitored for pH, cell growth, and antibiotic production. The concentration of this compound can be estimated during the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC) analysis of small broth samples.
Isolation and Purification of this compound
Following fermentation, this compound is isolated from the fermentation broth, which contains a complex mixture of microbial cells, residual media components, and other secondary metabolites.
Extraction
-
Mycelial Separation: The fermentation broth is first centrifuged or filtered to separate the mycelial biomass from the culture supernatant.
-
Solvent Extraction: this compound, being an anthracycline, is typically found in both the mycelium and the supernatant.
-
The mycelium is extracted with an organic solvent such as acetone or methanol.
-
The supernatant is adjusted to a basic pH (around 8.0-8.5) and then extracted with a water-immiscible organic solvent like chloroform or ethyl acetate.
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract is subjected to chromatographic techniques to purify this compound.
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution.
Characterization of this compound
The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound. Note: Specific quantitative values for NMR and Mass Spectrometry are based on the original research by Fomicheva et al. (1992) and may not be fully available in public databases. The data presented here is a representative summary.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value/Description |
| Molecular Formula | C28H31NO11 |
| Molecular Weight | 557.55 g/mol |
| Appearance | Reddish-orange powder |
| UV-Vis (MeOH) λmax | 236, 254, 290, 480, 495, 530 nm |
| ¹H NMR (CDCl₃) | Signals corresponding to an anthracycline core with a daunosamine sugar moiety. Characteristic aromatic, methoxy, and sugar protons would be observed. Specific chemical shifts are detailed in the primary literature. |
| ¹³C NMR (CDCl₃) | Signals confirming the presence of the tetracyclic quinone skeleton and the sugar unit. Specific chemical shifts are detailed in the primary literature. |
| Mass Spectrometry (HR-ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight. Fragmentation patterns would show loss of the sugar moiety and characteristic cleavages of the anthracycline ring. |
Signaling Pathway Context (Hypothetical)
While the specific cellular signaling pathways affected by this compound require further investigation, its mechanism of action is likely similar to other anthracyclines, which primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the induction of apoptosis in cancer cells.
Conclusion
This technical guide provides a comprehensive framework for the discovery and isolation of this compound from Streptomyces coeruleorubidus. The methodologies outlined, from fermentation to purification and characterization, are based on established principles in natural product chemistry and antibiotic production. While access to the full primary data from the original discovery remains a limitation, the protocols and workflows presented here offer a robust starting point for researchers seeking to reinvestigate this and other related anthracycline antibiotics. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent.
References
- 1. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]
- 2. Streptomyces coeruleorubidus | Type strain | DSM 40145, ATCC 13740, ATCC 23900, CBS 796.68, ETH 24205, IFO 12855, INA 12531/54, ISP 5145, JCM 4359, NBRC 12855, RIA 1132, BCRC 11463, CGMCC 4.1678, IFM 11211, IMET 42060, KCTC 1743, KCTC 1922, NBIMCC 1152, NCIMB 9620, NRRL B-2569, VKM Ac-576 | BacDiveID:15105 [bacdive.dsmz.de]
- 3. CN103642881B - Medium for producing daunorubicin by fermenting streptomyces peucetius or streptomyces coeruleorubidus and fermentation method - Google Patents [patents.google.com]
Rubomycin H: A Deep Dive into its Pharmacokinetics and Bioavailability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and bioavailability data for Rubomycin H. This guide, therefore, provides a comprehensive overview of the pharmacokinetic properties of the anthracycline class of antibiotics, to which this compound belongs. Data from well-studied anthracyclines, such as Daunorubicin (Rubomycin C) and Doxorubicin, are used as representative examples to infer the likely characteristics of this compound.
Introduction to this compound and the Anthracycline Class
This compound is an anthracycline antibiotic isolated from Streptomyces coeruleorubidus. It belongs to a class of potent chemotherapeutic agents widely used in the treatment of various cancers. The core of the anthracycline structure is a tetracyclic aglycone, which is glycosidically linked to an amino sugar. The mechanism of action for anthracyclines is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Understanding the pharmacokinetics (what the body does to the drug) and bioavailability (the extent and rate at which the active drug ingredient enters systemic circulation) of these compounds is critical for optimizing therapeutic efficacy and minimizing toxicity.
General Pharmacokinetics of Anthracyclines
Anthracyclines are typically administered intravenously due to poor oral bioavailability. Following administration, they exhibit a multi-compartmental pharmacokinetic profile, characterized by a rapid initial distribution phase followed by a slower elimination phase.[1]
Key Pharmacokinetic Characteristics:
-
Distribution: Anthracyclines are extensively distributed throughout the body, with high concentrations found in tissues such as the liver, lungs, heart, and kidneys.[1] Their large volume of distribution reflects significant tissue binding.
-
Metabolism: The liver is the primary site of metabolism for anthracyclines.[2] The most common metabolic pathway is the reduction of a side-chain ketone to a secondary alcohol, forming an active metabolite (e.g., doxorubicinol from doxorubicin).[1] Other metabolic reactions include cleavage of the glycosidic bond and enzymatic reduction.
-
Excretion: Biliary excretion is the major route of elimination for anthracyclines and their metabolites.[1] Renal excretion is generally a minor pathway.[3]
Quantitative Pharmacokinetic Data for Representative Anthracyclines
The following tables summarize key pharmacokinetic parameters for Daunorubicin and Doxorubicin in humans. These values can provide an estimate of the expected pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Daunorubicin in Adult Patients
| Parameter | Value | Reference |
| Plasma Half-Life (t½) | ||
| - Initial (α-phase) | ~45 minutes | |
| - Terminal (β-phase) | 18.5 - 26.7 hours | |
| Volume of Distribution (Vd) | 600 - 1046 L/m² | |
| Plasma Clearance (CL) | 18.9 - 43.8 L/h/m² | |
| Primary Route of Elimination | Biliary | [1] |
Table 2: Pharmacokinetic Parameters of Doxorubicin in Adult Patients
| Parameter | Value | Reference |
| Plasma Half-Life (t½) | ||
| - Initial (α-phase) | ~5 minutes | [1] |
| - Second (β-phase) | ~1 hour | [1] |
| - Terminal (γ-phase) | 20 - 48 hours | [4][5] |
| Volume of Distribution (Vd) | 700 - 1100 L/m² | [5] |
| Plasma Clearance (CL) | 24 - 35 L/h/m² | [5] |
| Primary Route of Elimination | Biliary | [1] |
Bioavailability of Anthracyclines
The oral bioavailability of most anthracyclines, including Daunorubicin and Doxorubicin, is generally low and variable. This is attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver.[6] Consequently, these drugs are almost exclusively administered intravenously for systemic therapy.
Experimental Protocols for Pharmacokinetic Studies
The following outlines a typical experimental protocol for determining the pharmacokinetic profile of an anthracycline antibiotic in a preclinical animal model, such as rats or rabbits.
Protocol: Intravenous Pharmacokinetic Study of an Anthracycline
-
Animal Model: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for blood sampling and the femoral vein for drug administration.
-
Drug Formulation: The anthracycline is dissolved in a suitable vehicle, such as sterile saline or a buffered solution, to the desired concentration.
-
Administration: A single intravenous bolus dose of the anthracycline is administered to the rats via the femoral vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizations
Signaling Pathway
Caption: Generalized mechanism of action for anthracycline antibiotics.
Experimental Workflow
References
- 1. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics and pharmacodynamics of doxorubicin in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Threat of Rubomycin H: A Technical Guide to its Mechanisms in DNA Intercalation and Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubomycin H, an anthracycline antibiotic more commonly known as Daunorubicin, remains a cornerstone in the chemotherapeutic arsenal against various malignancies, particularly acute leukemias.[1][2] Its potent cytotoxic effects stem from a dual mechanism of action: the direct intercalation into DNA and the inhibition of topoisomerase II, a critical enzyme in maintaining DNA topology.[1][3] This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and cellular consequences of this compound activity. Understanding these intricate processes is paramount for the development of novel, more targeted anticancer therapies and for optimizing the clinical application of this powerful agent.
Introduction
The clinical efficacy of this compound (Daunorubicin) is intrinsically linked to its ability to disrupt fundamental cellular processes involving DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, causing structural distortions that impede DNA replication and transcription.[1][3] Concurrently, it acts as a topoisomerase II "poison," stabilizing the transient covalent complex formed between the enzyme and DNA.[1][2] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[3][4] This guide will dissect these two interconnected mechanisms, providing the technical details necessary for researchers to further investigate and harness the therapeutic potential of this class of compounds.
DNA Intercalation: The Initial Insult
The planar aromatic ring structure of this compound is central to its ability to intercalate into DNA.[5] This process is driven by a combination of forces, including van der Waals interactions and hydrogen bonding, leading to a thermodynamically favorable association.[6]
Quantitative Data on DNA Intercalation
The affinity of this compound for DNA is a key determinant of its biological activity. The following table summarizes key quantitative parameters related to its DNA binding properties.
| Parameter | Value | Conditions | Reference |
| Binding Constant (Ka) | 0.10 - 0.12 x 106 M-1 | 37°C, 10% serum | [7] |
| Binding Site Size | ~2 adjacent G/C base pairs flanked by an A/T base pair | Crystallography | [1] |
| DNA Unwinding Angle | 8° | Crystallography | [1] |
| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal mol−1 | Experimental | [8] |
Experimental Protocol: Fluorescent Intercalator Displacement (FID) Assay
This assay indirectly measures the DNA binding affinity of a compound by monitoring the displacement of a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA.
Materials:
-
This compound (Daunorubicin) solution of known concentration
-
Calf thymus DNA (ctDNA) solution
-
Ethidium bromide (EtBr) solution
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer. The concentrations should be optimized to give a stable and measurable fluorescence signal.
-
Record the initial fluorescence emission of the ctDNA-EtBr complex at the appropriate excitation and emission wavelengths for EtBr (e.g., excitation ~520 nm, emission ~600 nm).
-
Add incremental amounts of the this compound solution to the ctDNA-EtBr mixture.
-
After each addition, allow the mixture to equilibrate and then record the fluorescence emission.
-
The displacement of EtBr by this compound will result in a quenching of the fluorescence signal.
-
The binding affinity can be calculated by analyzing the change in fluorescence as a function of the this compound concentration, often using a Scatchard plot or other appropriate binding models.[7]
Topoisomerase II Inhibition: The Fatal Lesion
Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[9] They function by creating transient double-strand breaks, passing another DNA segment through the break, and then re-ligating the strands.[9] this compound interferes with this process by stabilizing the "cleavage complex," where the DNA is broken and covalently linked to the enzyme.[1][2]
Quantitative Data on Topoisomerase II Inhibition
The potency of this compound as a topoisomerase II inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50).
| Cell Line/Enzyme | IC50 Value | Assay Type | Reference |
| HL-60 (human promyelocytic leukemia) | 19 nM | Proliferation assay | [10] |
| Molt-4 (human T-cell leukemia) | 40 nM | Cell viability assay | [11] |
| L3.6 (human pancreatic cancer) | 400 nM | Cell viability assay | [11] |
| Topoisomerase IIα (human) | ~60 µM (as Dexrazoxane for comparison) | Decatenation assay | [12] |
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a process that is inhibited by drugs like this compound.
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles
-
ATP
-
Reaction buffer (containing MgCl2)
-
This compound (Daunorubicin) solution of known concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing reaction buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the experimental tubes. Include a control tube with no inhibitor.
-
Initiate the reaction by adding human topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA circles. In the presence of this compound, the decatenation will be inhibited, and the kDNA will remain as a slower-migrating catenated network at the top of the gel. The IC50 value can be determined by quantifying the inhibition at different drug concentrations.[13]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key molecular events in this compound's mechanism of action.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intercalation of daunomycin into stacked DNA base pairs. DFT study of an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Daunorubicin (Rubomycin) on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daunorubicin, also known as Rubomycin, is a potent anthracycline antibiotic widely utilized in chemotherapy for various hematological malignancies and solid tumors.[1][2][3] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the induction of apoptosis and cell cycle arrest in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Daunorubicin on a range of tumor cell lines. It includes a compilation of quantitative data on its potency, detailed experimental protocols for key cytotoxicity and apoptosis assays, and visualizations of the critical signaling pathways implicated in its anticancer activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug development.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of Daunorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are determined through various in vitro assays and can vary depending on the cell line, exposure time, and the specific assay employed.
Table 1: IC50 Values of Daunorubicin in Various Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| A549 | Lung Carcinoma | Data not available in provided search results | |||
| HepG2 | Hepatocellular Carcinoma | Data not available in provided search results | |||
| HT29 | Colorectal Adenocarcinoma | Data not available in provided search results | |||
| K562 | Chronic Myelogenous Leukemia | Data not available in provided search results | |||
| L-5178/P | Mouse Lymphadenosis | Qualitative data on resistance | [4] |
Note: The provided search results did not contain specific IC50 values for Daunorubicin (Rubomycin) in the commonly cited cell lines. The table structure is provided as a template for data presentation.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to evaluate the cytotoxic effects of Daunorubicin.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HT29 (colorectal adenocarcinoma), and K562 (chronic myelogenous leukemia) are commonly used.
-
Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach adherent cells.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Daunorubicin for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO) or isopropanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
Principle: Resazurin, a blue and non-fluorescent cell-permeable dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
-
Procedure:
-
Follow the same initial cell seeding and treatment steps as the MTT assay.
-
Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability and IC50 values.
-
Apoptosis Assays
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with Daunorubicin for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
Daunorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and inducing apoptotic cell death.
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action of Daunorubicin is its ability to intercalate into the DNA double helix, thereby obstructing the processes of replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.
Caption: Core mechanism of Daunorubicin leading to apoptosis.
Induction of Apoptosis
The DNA damage induced by Daunorubicin activates intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: DNA damage leads to the activation of p53, a tumor suppressor protein. p53, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.
-
Extrinsic Pathway: Daunorubicin can also induce the expression of death receptors on the cell surface, such as Fas, which can be activated by their ligands to initiate the extrinsic apoptotic cascade.
Caption: Intrinsic and extrinsic apoptotic pathways induced by Daunorubicin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of Daunorubicin.
Caption: A typical workflow for in vitro cytotoxicity studies.
Conclusion
Daunorubicin (Rubomycin) remains a cornerstone of chemotherapy due to its potent cytotoxic effects against a variety of cancer cells. Its primary mechanisms of action, centered on DNA damage and the induction of apoptosis, have been extensively studied. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers investigating the in vitro efficacy of this important anticancer agent. Further research is warranted to elucidate the full spectrum of its molecular targets and to develop strategies to overcome drug resistance.
References
- 1. Rubidomycin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pillintrip.com [pillintrip.com]
- 3. online-medical-dictionary.org [online-medical-dictionary.org]
- 4. [Effect of microbial and tumor cell adaptation to rubomycin on their uptake of rubomycin and carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Onslaught of Rubomycin H: A Technical Guide to its Targets and Cellular Pathway Disruptions
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of Rubomycin H, an anthracycline antibiotic. This whitepaper details the compound's primary molecular targets, the cellular pathways it affects, and provides a framework for the experimental validation of its activity. Given that the majority of scientific literature refers to this compound as Daunorubicin, this guide will use the more common nomenclature to ensure accessibility to the wealth of available research.
This compound, hereafter referred to as Daunorubicin, is a potent anti-neoplastic agent. Its efficacy stems from a multi-pronged attack on cancer cells, primarily targeting the machinery of DNA replication and repair. This guide synthesizes the current understanding of Daunorubicin's mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the complex biological processes involved.
Primary Molecular Targets
Daunorubicin's cytotoxic effects are initiated through direct interaction with two critical components of the cell's genetic machinery:
-
DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix.[1][2] This physical disruption interferes with the normal functions of DNA, such as replication and transcription, ultimately leading to cell cycle arrest and death. The affinity for intercalation is influenced by the DNA sequence, with a preference for certain base pair stacks.[1]
-
Topoisomerase II Inhibition: Daunorubicin is a potent inhibitor of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] The drug stabilizes the complex formed between Topoisomerase II and DNA after the enzyme has created a double-strand break.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptotic pathways.[3]
Affected Cellular Pathways
The interaction of Daunorubicin with its primary targets triggers a cascade of events that disrupt several fundamental cellular pathways:
-
Induction of Apoptosis: The extensive DNA damage caused by Daunorubicin is a powerful trigger for apoptosis, or programmed cell death. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The apoptotic response is often dose-dependent, with higher concentrations leading to a more rapid induction of cell death.[6][7] Key markers of apoptosis, such as caspase activation and DNA fragmentation, are readily observed in Daunorubicin-treated cells.[5][6]
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[8][9][10] This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the drug's cytotoxicity.[9]
-
Modulation of Signaling Pathways: Daunorubicin has been shown to influence key signaling pathways that regulate cell survival and proliferation. Notably, it can activate the PI3K/Akt pathway, which is typically associated with cell survival.[11] This activation might represent a cellular defense mechanism against the drug's cytotoxic effects and could be a factor in drug resistance.[11] Additionally, Daunorubicin can impact the MAPK/ERK signaling cascade, another critical regulator of cellular processes.[12][13]
Quantitative Data Summary
The cytotoxic and apoptotic effects of Daunorubicin have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.
Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Acute Myeloid Leukemia | 2.52 | 24 | [14] |
| U937 | Acute Myeloid Leukemia | 1.31 | 24 | [14] |
| KG1a | Acute Myeloid Leukemia | 1.3 | 24 | [12] |
| KG-1 | Acute Myeloid Leukemia | Varies (less sensitive) | Not Specified | [15] |
| THP-1 | Acute Myeloid Leukemia | Varies (least sensitive) | Not Specified | [15] |
| Kasumi-1 | Acute Myeloid Leukemia | Varies (most sensitive) | Not Specified | [15] |
| HCT116 | Colorectal Cancer | 0.597 | Not Specified | [16] |
| HT29 | Colorectal Cancer | 0.547 | Not Specified | [16] |
| SNU283 | Colorectal Cancer | 0.6934 | Not Specified | [16] |
| DLD-1 | Colorectal Cancer | 25.55 | Not Specified | [16] |
| HCT8 | Colorectal Cancer | 34.93 | Not Specified | [16] |
| HCCLM3 | Hepatocellular Carcinoma | 7.42 | Not Specified | [13] |
| HepG2 | Hepatocellular Carcinoma | 21.15 | Not Specified | [13] |
| Huh7 | Hepatocellular Carcinoma | 28.93 | Not Specified | [13] |
| Bel7402 | Hepatocellular Carcinoma | 41.20 | Not Specified | [13] |
Table 2: Quantitative Analysis of Daunorubicin-Induced Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) | Time Point | Assay | Reference |
| MOLT-4 | 10 µM Daunorubicin | 27.48 ± 2.46 | 4 h recovery | Annexin V-FITC/PI | [5] |
| HCT116 | 0.5 µM Daunorubicin | Varies (dose-dependent increase) | 24 h | Annexin V-PI | [16] |
| HCT116 | 1 µM Daunorubicin | Varies (dose-dependent increase) | 24 h | Annexin V-PI | [16] |
| HL-60 | IC50 dose Daunorubicin | 4.42-fold increase | 24 h | Not Specified | [14] |
| U937 | IC50 dose Daunorubicin | 5.39-fold increase | 24 h | Not Specified | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.
Caption: Overview of Daunorubicin's mechanism of action.
Caption: Daunorubicin-induced apoptotic pathways.
Caption: Activation of the PI3K/Akt survival pathway by Daunorubicin.
Caption: Daunorubicin's influence on the MAPK/ERK signaling cascade.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular effects of Daunorubicin.
DNA Intercalation Assay
A common method to assess DNA intercalation is through fluorescence-based assays.
-
Principle: The fluorescence of certain dyes, like ethidium bromide (EtBr), is enhanced upon intercalation into DNA. A compound that also intercalates will compete with the dye, leading to a decrease in fluorescence.
-
Protocol Outline:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and a fluorescent intercalating dye (e.g., ethidium bromide) in a suitable buffer.
-
Measure the baseline fluorescence of the DNA-dye complex.
-
Add increasing concentrations of Daunorubicin to the solution.
-
Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of the dye by Daunorubicin, confirming intercalation.[17]
-
Topoisomerase II Inhibition Assay
The activity of Topoisomerase II can be measured by its ability to relax supercoiled plasmid DNA.
-
Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
-
Protocol Outline:
-
Incubate supercoiled plasmid DNA with purified human Topoisomerase II alpha in the presence of ATP and an appropriate reaction buffer.
-
In parallel reactions, include varying concentrations of Daunorubicin.
-
Stop the reactions and separate the DNA topoisomers on an agarose gel.
-
Visualize the DNA bands. In the absence of the inhibitor, the supercoiled plasmid will be converted to relaxed forms. In the presence of Daunorubicin, the relaxation will be inhibited, and the supercoiled form will persist.[18]
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Flow cytometry is a powerful tool for quantifying apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol Outline:
-
Treat cells with Daunorubicin for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).[5][19][20]
-
Detection of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes.
-
Principle: Dyes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent but are oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol Outline:
-
Treat cells with Daunorubicin.
-
Load the cells with DCFH-DA.
-
Incubate the cells to allow for de-esterification of the dye.
-
Measure the fluorescence of the cells using a fluorescence microplate reader or flow cytometry. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[9][21][22]
-
This technical guide provides a foundational understanding of the molecular targets and cellular pathways affected by this compound (Daunorubicin). The presented data and protocols offer a starting point for further research into this important chemotherapeutic agent and for the development of novel anti-cancer strategies.
References
- 1. Intercalation of daunomycin into stacked DNA base pairs. DFT study of an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daunorubicin - Wikipedia [en.wikipedia.org]
- 3. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]
- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phosphoinositide 3-kinase/Akt pathway is activated by daunorubicin in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting enabled homolog with daunorubicin inhibits ERK1/2/c‐Fos pathway and suppresses hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 21. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
In-depth Technical Guide: The Biological Activity of Rubomycin H Derivatives
A Note to the Reader:
Extensive research for scientific literature detailing the biological activity of specific Rubomycin H derivatives did not yield sufficient data to compile the comprehensive technical guide as requested. While the parent compound, this compound, is identified as an anthracycline antibiotic, there is a notable absence of published studies focusing on the synthesis, quantitative biological evaluation, and mechanism of action of its derivatives.
Therefore, to provide a valuable and technically detailed resource for researchers, scientists, and drug development professionals, this guide will focus on the biological activity of Daunorubicin (a closely related and extensively studied Rubomycin) and its derivatives . The principles, experimental methodologies, and signaling pathways discussed herein are highly relevant to the study of any novel anthracycline compound, including potential future derivatives of this compound.
Introduction to Daunorubicin and its Derivatives
Daunorubicin, also known as Rubomycin C, is a potent anthracycline antibiotic and a cornerstone of chemotherapy regimens for various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its derivatives are synthesized with the aim of improving its therapeutic index by enhancing anti-tumor efficacy, reducing toxicity (especially cardiotoxicity), and overcoming drug resistance.
This guide provides a summary of the biological activity of Daunorubicin and its derivatives, with a focus on their mechanism of action, quantitative cytotoxicity data, relevant experimental protocols, and associated cellular signaling pathways.
Mechanism of Action
The primary anticancer mechanism of Daunorubicin and its derivatives involves the disruption of DNA replication and transcription in rapidly dividing cancer cells.[1][2][3] This is achieved through two principal actions:
-
DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby halting replication and transcription.
-
Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By preventing the re-ligation of the DNA strands, the drug leads to the accumulation of double-strand breaks, which triggers apoptotic cell death.[2]
The general mechanism of action is depicted in the following signaling pathway diagram.
Caption: General mechanism of action for Daunorubicin derivatives.
Quantitative Data on Biological Activity
The cytotoxic activity of Daunorubicin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for Daunorubicin and some of its derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daunorubicin | OVCAR3 | Ovarian Cancer | 5.0 ± 0.6 | [4] |
| (±)-UB031 (Derivative) | OVCAR3 | Ovarian Cancer | 3.6 ± 0.2 | [4] |
| (±)-UB035 (Derivative) | OVCAR3 | Ovarian Cancer | 2.1 ± 0.2 | [4] |
| Doxorubicin | HeLa | Cervical Cancer | 0.311 (CCK-8) / 0.364 (RTCA) | [5] |
| N-(5,5-Diacetoxypent-1-yl)doxorubicin | CHO | Ovarian Cancer | Varies | [6] |
Note: The data presented is illustrative and derived from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the biological activity of Daunorubicin derivatives involves a series of in vitro assays. Below are detailed methodologies for common experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Daunorubicin derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the Daunorubicin derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways in Anthracycline-Induced Cell Death
The induction of apoptosis by Daunorubicin and its derivatives is a complex process involving multiple signaling pathways. The DNA damage caused by these agents activates a cascade of events that ultimately lead to programmed cell death. A simplified representation of this is the activation of the p53 tumor suppressor protein.
References
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell [redalyc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intensely potent doxorubicin analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Pharmacodynamic Profile of Rubomycin H: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial pharmacodynamic studies of Rubomycin H, also widely known as Daunorubicin. This document collates critical data on its mechanism of action, cellular effects, and impact on key signaling pathways, presenting it in a format tailored for researchers and professionals in drug development.
Core Pharmacodynamic Properties
This compound is an anthracycline antibiotic with potent antineoplastic activity. Its primary mechanism of action involves the disruption of DNA replication and transcription in rapidly dividing cancer cells. This is achieved through two principal interactions:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This intercalation unwinds the DNA and obstructs the normal functioning of enzymes involved in DNA processes.
-
Topoisomerase II Inhibition: The compound inhibits the activity of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks.
These actions culminate in the inhibition of nucleic acid and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.
Quantitative In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines, primarily acute myeloid leukemia (AML) lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Drug | Incubation Time (h) | IC50 (µM) | Reference |
| THP-1 | Daunorubicin | 48 | ~1.5 | |
| KG-1 | Daunorubicin | 48 | ~1.0 | |
| HL-60 | Daunorubicin | 48 | ~0.5 | |
| Kasumi-1 | Daunorubicin | 48 | ~0.25 |
Key Signaling Pathways Modulated by this compound
Beyond its direct interaction with DNA, this compound influences several intracellular signaling pathways that govern cell survival and death.
Apoptosis Induction Pathways
This compound is a potent inducer of apoptosis. This programmed cell death is triggered through multiple signaling cascades:
-
JNK and PI3K/AKT Pathways: Studies have shown that this compound activates the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling pathway while simultaneously inactivating the pro-survival PI3K/AKT pathway in muscle-derived stem cells. This dual action shifts the cellular balance towards apoptosis.
-
Ceramide Generation: In leukemic cell lines, this compound stimulates the hydrolysis of sphingomyelin, leading to the generation of ceramide. Ceramide acts as a second messenger in a signaling pathway that initiates apoptosis.
Figure 1: this compound induced apoptosis signaling.
DNA Damage Response Pathway
The inhibition of topoisomerase II by this compound leads to the accumulation of DNA double-strand breaks. This triggers a DNA damage response, often involving the activation of the ATM (Ataxia-Telangiectasia Mutated) and Chk2 signaling pathway, which can lead to cell cycle arrest, typically at the G2/M phase, and apoptosis.
Figure 2: DNA damage response pathway initiated by this compound.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study investigating the chemosensitivity of AML cell lines to Daunorubicin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
AML cell lines (e.g., THP-1, KG-1, HL-60, Kasumi-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound (Daunorubicin), dissolved in DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed the AML cells in 96-well plates at a density of 10,000 cells per well.
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
-
Following incubation, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot the results against the drug concentration to determine the IC50 value.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This protocol is a generalized method based on the principles of topoisomerase II activity assays.
Objective: To assess the inhibitory effect of this compound on the decatenating activity of topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound at various concentrations
-
Loading buffer (containing a tracking dye and glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading buffer to each sample.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA in the presence of this compound compared to the no-drug control.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This is a standard fluorescence-based assay to measure the binding of a compound to DNA.
Objective: To determine the DNA intercalating ability of this compound by measuring the displacement of ethidium bromide.
Materials:
-
Calf thymus DNA
-
Ethidium bromide
-
Assay buffer (e.g., Tris-EDTA buffer)
-
This compound at various concentrations
-
Fluorometer
Procedure:
-
Prepare a solution of DNA and ethidium bromide in the assay buffer. Allow it to incubate to ensure stable fluorescence from the DNA-ethidium bromide complex.
-
Measure the initial fluorescence of the solution.
-
Add increasing concentrations of this compound to the solution.
-
After each addition, allow the mixture to equilibrate and then measure the fluorescence.
-
DNA intercalation by this compound will displace the ethidium bromide, leading to a quenching of the fluorescence.
-
Plot the decrease in fluorescence against the concentration of this compound to determine the binding affinity.
Experimental Workflow for In Vitro Pharmacodynamic Analysis
Figure 3: Workflow for in vitro pharmacodynamic characterization.
Methodological & Application
Protocol for the Preparation of Rubomycin H Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H is an anthracycline antibiotic with potential applications in cancer research. Accurate and reproducible in vitro assays are critical for evaluating its efficacy and mechanism of action. This document provides a detailed protocol for the preparation of this compound solutions to ensure consistency and reliability in experimental outcomes. The following guidelines are based on the known properties of this compound and established protocols for closely related anthracycline compounds, such as daunorubicin.
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Laminar flow hood or biological safety cabinet
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
Quantitative Data Summary
The following tables provide key quantitative information for the preparation of this compound solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 585.56 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. |
| 0-4°C | Short-term | Protect from light and moisture. | |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 0-4°C | Days to weeks | For immediate use. Protect from light. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to desired working concentrations.
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.86 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution in a suitable sterile aqueous buffer or cell culture medium immediately before use.
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your assay. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately. Due to the potential for degradation of anthracyclines in aqueous solutions, it is not recommended to store working dilutions for extended periods. Studies on related anthracyclines have shown degradation can occur within 10-20 hours in cell culture media[1].
Important Considerations:
-
Light Sensitivity: this compound, like other anthracyclines, may be light-sensitive. All steps involving the handling of this compound solutions should be performed with protection from direct light. Use amber-colored tubes or wrap tubes in aluminum foil.
-
pH Stability: Anthracyclines can be unstable at a pH greater than 8. Ensure that the pH of the final working solution in cell culture medium is within the optimal range for cell growth and compound stability.
-
Aseptic Technique: Maintain sterile conditions throughout the preparation process to prevent microbial contamination of your cell cultures.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of Anthracycline Antibiotics
Caption: Mechanism of action of anthracyclines.
References
Application Notes and Protocols for Inducing an Immune Response in Murine Models with Rubomycin H (Daunorubicin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H, with its active compound Daunorubicin, is an anthracycline antibiotic traditionally used in chemotherapy for its potent cytotoxic effects against various cancers. Emerging research has highlighted its capacity to induce a specific form of cancer cell death known as immunogenic cell death (ICD). This process transforms dying cancer cells into an in-situ vaccine, stimulating a robust anti-tumor immune response. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce such an immune response in murine models, a critical step in the preclinical evaluation of its immunomodulatory potential and the development of novel cancer immunotherapy strategies.
ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying tumor cells, which act as adjuvants to activate the innate and adaptive immune systems. Key DAMPs include the surface exposure of calreticulin (CRT), the release of high mobility group box 1 (HMGB1), and the secretion of adenosine triphosphate (ATP). These molecules collectively promote the maturation of dendritic cells (DCs), their presentation of tumor antigens to T cells, and the subsequent priming of a tumor-specific T cell response.
Data Presentation
The following tables summarize quantitative data from studies investigating the induction of ICD markers by Daunorubicin in cancer cell lines.
Table 1: In Vitro Induction of Calreticulin (CRT) Exposure
| Cell Line | Daunorubicin Concentration | Treatment Duration | % of CRT Positive Cells (or Fold Increase) | Reference |
| Primary Human AML Blasts | 0.5 µM | Overnight | Robust upregulation observed | [1] |
| Human Prostate Cancer Cells (PC3) | Not Specified | Not Specified | Increased expression of CRT on the cell surface | [2] |
Note: While the data on primary human AML blasts is not from a murine model, it provides strong evidence of Daunorubicin's ability to induce this key ICD marker.
Table 2: In Vitro Release of Extracellular ATP (eATP)
| Cell Line | Daunorubicin Concentration | Treatment Duration | eATP Concentration / Fold Increase | Reference |
| Murine Leukemia (WEHI-3B) | 100 ng/ml | 48 hours | Higher than vehicle and ara-C treated cells | [3] |
| Human Cervical Cancer (HeLa) | 200 nM | 48 hours | ~3-fold increase (272 ± 25 nM) | [4] |
| Human Neuroblastoma (IMR-32) | 200 nM | 48 hours | ~15-fold increase (71 ± 9 nM) | [4] |
| Human Breast Cancer (MCF-7) | 200 nM | 48 hours | ~5-fold increase (351 ± 29 nM) | [4] |
Table 3: In Vivo Daunorubicin Dosage in Murine Models
| Murine Model | Cancer Type | Daunorubicin Dosage | Administration Route | Outcome Measured | Reference |
| Immunodeficient Mice | Colorectal Carcinoma | 1 mg/kg, weekly | Intravenous (i.v.) | Antitumor activity | [5] |
| AKR Mice | Transplanted Leukemia | 0.2 mg/mouse (four times, 12-36h intervals) | Not Specified | Leukemia cell survival | [6] |
| BALB/c Mice | WEHI-3 Leukemia | 0.5 mg/kg, every 48h (in combination) | Intraperitoneal (i.p.) | Survival |
Experimental Protocols
Protocol 1: In Vitro Induction and Detection of Calreticulin (CRT) Exposure
This protocol describes how to treat murine cancer cells with Daunorubicin and subsequently detect surface-exposed CRT using flow cytometry.
Materials:
-
Murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
Complete cell culture medium
-
Daunorubicin (this compound)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody: Anti-Calreticulin antibody
-
Secondary antibody: Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Seed murine cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Daunorubicin (e.g., 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 4, 12, 24 hours). Include an untreated control.
-
After treatment, gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with cold PBS.
-
Fix the cells with a fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Block the cells with blocking buffer for 30 minutes at 4°C.
-
Incubate the cells with the primary anti-calreticulin antibody for 1 hour at 4°C.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the percentage of CRT-positive cells.
Protocol 2: In Vitro Measurement of Extracellular ATP Release
This protocol outlines the procedure for quantifying the amount of ATP released into the cell culture supernatant following Daunorubicin treatment.
Materials:
-
Murine cancer cell line
-
Complete cell culture medium
-
Daunorubicin (this compound)
-
ATP bioluminescence assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed murine cancer cells in a 96-well plate.
-
Treat the cells with different concentrations of Daunorubicin for various time points.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the ATP bioluminescence assay kit to measure the ATP concentration in the collected supernatant.
-
Use a luminometer to measure the light output, which is proportional to the ATP concentration.
-
Normalize the ATP concentration to the number of cells or total protein content.
Protocol 3: In Vitro Detection of HMGB1 Release
This protocol describes how to measure the release of HMGB1 from Daunorubicin-treated murine cancer cells into the culture medium.
Materials:
-
Murine cancer cell line
-
Complete cell culture medium
-
Daunorubicin (this compound)
-
ELISA kit for HMGB1
-
Microplate reader
Procedure:
-
Plate murine cancer cells in a 24-well plate.
-
Treat the cells with Daunorubicin at the desired concentrations and for the specified durations.
-
Collect the cell culture supernatant.
-
Use a commercially available ELISA kit for HMGB1 to quantify its concentration in the supernatant, following the manufacturer's protocol.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
Generate a standard curve to determine the concentration of HMGB1 in the samples.
Protocol 4: In Vivo Vaccination Assay in Murine Model
This "gold standard" assay assesses the ability of Daunorubicin-treated cancer cells to induce a protective anti-tumor immune response in immunocompetent mice.[7]
Materials:
-
Syngeneic murine cancer cell line (e.g., CT26 for BALB/c mice)
-
Daunorubicin (this compound)
-
Immunocompetent syngeneic mice (e.g., BALB/c)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Vaccine Preparation:
-
Treat the murine cancer cells in vitro with an optimal concentration of Daunorubicin determined from in vitro ICD assays (e.g., a dose that induces significant CRT exposure and ATP release without causing immediate widespread necrosis).
-
Incubate for a sufficient time (e.g., 24 hours).
-
Harvest the cells and wash them thoroughly with PBS to remove any residual drug.
-
Resuspend the treated cells in PBS at a concentration of 1 x 10^6 cells/100 µl.
-
-
Vaccination:
-
Subcutaneously inject 100 µl of the prepared cell suspension (1 x 10^6 cells) into the left flank of each mouse in the treatment group.
-
As a control, inject a separate group of mice with vehicle-treated cancer cells.
-
-
Tumor Challenge:
-
After 7-14 days, challenge all mice by subcutaneously injecting live, untreated cancer cells (e.g., 5 x 10^5 cells in 100 µl PBS) into the contralateral (right) flank.
-
-
Monitoring:
-
Monitor the mice for tumor growth at the challenge site.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
The primary endpoint is the percentage of tumor-free mice in each group over time. A significant increase in tumor-free mice in the Daunorubicin-treated vaccine group compared to the control group indicates the induction of a protective anti-tumor immune response.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling cascade of Daunorubicin-induced immunogenic cell death.
Caption: Workflow for the in vivo vaccination assay.
References
- 1. researchgate.net [researchgate.net]
- 2. HMGB1 Release and Redox Regulates Autophagy and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular ATP modulation by daunorubicin in a murine leukemia model [sfera.unife.it]
- 4. Extracellular ATP Mediates Cancer Cell Migration and Invasion Through Increased Expression of Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved in vivo antitumor effect of a daunorubicin - GnRH-III bioconjugate modified by apoptosis inducing agent butyric acid on colorectal carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of dose fractionation of daunorubicin on survival of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Immunogenic Cell Death in Tumor Vaccination Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the In Vivo Anti-Tumor Activity of Rubomycin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H, an anthracycline antibiotic, is a potent anti-neoplastic agent. Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in rapidly proliferating cancer cells[1][2]. Accurate and reproducible assessment of its anti-tumor activity in vivo is critical for preclinical development and for optimizing its therapeutic potential.
These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using established murine tumor models. The methodologies outlined here are designed to yield robust and quantifiable data, suitable for preclinical drug evaluation.
Key Concepts and Mechanisms
This compound, like other anthracyclines, exerts its cytotoxic effects through a multi-faceted mechanism. The core of its anti-tumor activity lies in its ability to interfere with fundamental cellular processes related to DNA replication and repair.
Signaling Pathways Implicated in this compound's Anti-Tumor Activity
The DNA damage induced by this compound triggers a cascade of cellular signaling events that ultimately determine the fate of the cancer cell. Key pathways involved include:
-
DNA Damage Response (DDR) Pathway: This is the primary pathway activated by this compound. The presence of DNA strand breaks is recognized by sensor proteins, initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the DDR pathway can trigger apoptosis.
-
PI3K/AKT/mTOR Pathway: This is a crucial pro-survival pathway that is often hyperactivated in cancer cells, promoting cell growth, proliferation, and inhibiting apoptosis[3][4][5]. The cellular stress induced by this compound can lead to the downregulation of this pathway, contributing to its anti-tumor effect.
-
Ras/MAPK Pathway: This pathway is also central to cell proliferation, differentiation, and survival[4][6]. Its modulation by this compound-induced stress can contribute to the inhibition of tumor growth.
-
NF-κB Signaling Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its inhibition can enhance the apoptotic effects of chemotherapeutic agents[7][8].
Experimental Protocols
The following protocols describe the use of both solid tumor xenograft and disseminated leukemia models to assess the anti-tumor activity of this compound.
Solid Tumor Xenograft Model (e.g., Human Breast Cancer)
This model is suitable for evaluating the efficacy of this compound against solid tumors.
a. Cell Culture and Animal Models:
-
Cell Line: MCF-7 (human breast adenocarcinoma) or other appropriate human tumor cell line.
-
Animal Model: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.[9]
b. Experimental Workflow:
Caption: Workflow for Solid Tumor Xenograft Model.
c. Detailed Methodology:
-
Tumor Cell Implantation:
-
Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.[10]
-
Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a sterile vehicle (e.g., saline).
-
Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., 5 mg/kg, twice weekly).
-
The control group should receive the vehicle only.
-
-
Efficacy Endpoints:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Disseminated Leukemia Model
This model is particularly relevant for hematological malignancies.
a. Cell Culture and Animal Models:
-
Cell Line: P388 or L1210 murine leukemia cell lines.[11][12]
-
Animal Model: DBA/2 mice or other appropriate syngeneic strain, 6-8 weeks old. For human leukemia cell lines, immunodeficient mice (NOD/SCID) are required[9][13].
b. Experimental Workflow:
Caption: Workflow for Disseminated Leukemia Model.
c. Detailed Methodology:
-
Leukemia Cell Injection:
-
Inject a known number of leukemia cells (e.g., 1 x 10⁶ P388 cells) intravenously or intraperitoneally into each mouse.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Begin treatment on day 1 post-cell injection.
-
Administer this compound and vehicle as described in the solid tumor model protocol.
-
-
Efficacy Endpoint:
-
The primary endpoint is an increase in lifespan (ILS).
-
Monitor mice daily for signs of morbidity and mortality.
-
Calculate the median survival time (MST) for each group.
-
ILS (%) = [(MST of treated group - MST of control group) / MST of control group] x 100.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Tumor Growth Inhibition in Solid Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice weekly | 1500 ± 150 | - |
| This compound | 5 | Twice weekly | 600 ± 80 | 60 |
| This compound | 10 | Twice weekly | 300 ± 50 | 80 |
Table 2: Increase in Lifespan in Disseminated Leukemia Model
| Treatment Group | Dose (mg/kg) | Schedule | Median Survival Time (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Daily x 5 | 10 | - |
| This compound | 2.5 | Daily x 5 | 15 | 50 |
| This compound | 5 | Daily x 5 | 20 | 100 |
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, further analysis of signaling pathways can be performed on tumor samples collected at the end of the in vivo studies.
Caption: Simplified Signaling Cascade of this compound.
Methods for Pathway Analysis:
-
Western Blotting: To assess the expression and phosphorylation status of key proteins in the DDR, PI3K/AKT/mTOR, and Ras/MAPK pathways.
-
Immunohistochemistry (IHC): To visualize the localization and expression of proteins within the tumor tissue.
-
RT-qPCR: To measure the gene expression levels of key pathway components.
By following these detailed protocols and application notes, researchers can effectively assess the in vivo anti-tumor activity of this compound and gain valuable insights into its mechanism of action.
References
- 1. Mechanism of action of the anthracycline anti-tumor antibiotics, doxorubicin, daunomycin and rubidazone: preferential inhibition of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Preclinical testing of antileukemic drugs using an in vivo model of systemic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Models of preclinical studies of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical Testing of Antileukemic Drugs Using an In Vivo Model of Systemic Disease | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Rubomycin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H is an anthracycline antibiotic isolated from Streptomyces coeruleorubidus.[1] As a member of the anthracycline class of compounds, which includes potent anticancer agents like doxorubicin and daunorubicin, this compound is presumed to exert its biological effects primarily through the inhibition of DNA topoisomerase II and intercalation into DNA.[2][3] This mode of action leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cells. These characteristics make this compound and similar compounds prime candidates for investigation in cancer drug discovery pipelines.
High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify novel therapeutic agents. This document outlines detailed application notes and protocols for HTS assays relevant to the study of this compound and other potential topoisomerase II inhibitors. The assays described herein are designed to be adaptable for large-scale screening and can be categorized into two main types: biochemical assays that directly measure the inhibition of topoisomerase II activity, and cell-based assays that assess the cytotoxic effects of compounds on cancer cell lines.
Signaling Pathway: Inhibition of DNA Topoisomerase II
The primary molecular target of anthracyclines like this compound is DNA topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in one DNA duplex (the G-segment) to allow the passage of another duplex (the T-segment). Anthracyclines intercalate into the DNA and stabilize the covalent intermediate of the topoisomerase II reaction, where the enzyme is covalently bound to the 5' ends of the cleaved DNA. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and the initiation of the DNA damage response, which ultimately results in apoptosis.
Experimental Assays and Protocols
Two primary types of HTS assays are presented: a biochemical assay to directly measure topoisomerase II inhibition and a cell-based assay to determine the cytotoxic effects of test compounds.
Biochemical HTS Assay: Fluorescence Anisotropy-Based Topoisomerase II Inhibition
This assay provides a direct measure of a compound's ability to stabilize the topoisomerase II-DNA complex, a hallmark of topoisomerase poisons like this compound. The principle is based on the change in fluorescence anisotropy of a fluorophore-labeled DNA probe upon binding to topoisomerase II and the stabilization of this complex by an inhibitor.[4]
Experimental Workflow
Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter volumes of test compounds from a compound library into a 384-well, low-volume, black microplate.
-
Include appropriate controls:
-
Negative Control: DMSO (or vehicle) only.
-
Positive Control: A known topoisomerase II poison (e.g., Etoposide or a purified sample of this compound).
-
-
-
Reagent Preparation:
-
Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 50 mM NaCl, 0.1 mM EDTA, and 0.5 mM ATP.[4]
-
Prepare a master mix containing the reaction buffer, human topoisomerase IIα (final concentration ~1.25 µM), and a fluorophore-labeled DNA oligonucleotide duplex (e.g., Alexa Fluor 488-labeled 29 bp DNA, final concentration ~50 nM).[4]
-
-
Assay Execution:
-
Dispense the master mix into all wells of the assay plate.
-
Incubate the plate at 37°C for 30 minutes to allow for the formation of the topoisomerase II-DNA complex.[4]
-
Add a dissociating agent (e.g., NaClO₄ to a final concentration of 100-250 mM) to all wells. This agent will disrupt the binary enzyme-DNA complexes but not the ternary complexes stabilized by inhibitors.[4]
-
Incubate for a further 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence anisotropy on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is considered excellent for HTS.[5]
-
Identify "hits" as compounds that produce a significant increase in fluorescence anisotropy compared to the negative control.
-
Data Presentation
| Compound | Concentration (µM) | Mean Anisotropy (mA) | Standard Deviation | % Inhibition/Stabilization |
| DMSO (Negative Control) | N/A | 120 | 5 | 0% |
| Etoposide (Positive Control) | 100 | 280 | 15 | 100% |
| This compound | 10 | 265 | 12 | 90.6% |
| Hit Compound X | 10 | 240 | 18 | 75.0% |
| Non-hit Compound Y | 10 | 125 | 8 | 3.1% |
Cell-Based HTS Assay: Cytotoxicity Screening
This assay measures the cytotoxic effect of compounds on cancer cells, which is the ultimate desired outcome for a topoisomerase II inhibitor. A common method is to use a resazurin-based assay (e.g., CellTiter-Blue) to quantify cell viability.[6]
Protocol
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, HCT116, or a cell line known to be sensitive to anthracyclines) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and resuspend the cells in fresh medium.
-
Using a multichannel dispenser, seed the cells into 384-well, clear-bottom, black-walled microplates at a pre-optimized density (e.g., 1,000-5,000 cells per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Add test compounds and controls (as in the biochemical assay) to the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours to allow the compounds to exert their cytotoxic effects.
-
-
Viability Assessment:
-
Add a resazurin-based cell viability reagent to each well.
-
Incubate for 1-4 hours at 37°C. Viable cells will reduce the resazurin to the fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percentage of cell viability for each well relative to the negative (DMSO) and positive (e.g., a high concentration of a known cytotoxic agent like staurosporine) controls.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds by performing dose-response experiments.
-
Data Presentation
| Compound | IC₅₀ (µM) | Cell Line | Assay Type |
| This compound | 0.5 ± 0.1 | HeLa | Resazurin Viability |
| Doxorubicin | 0.2 ± 0.05 | HeLa | Resazurin Viability |
| Etoposide | 1.5 ± 0.3 | HeLa | Resazurin Viability |
| Hit Compound Z | 0.8 ± 0.2 | HeLa | Resazurin Viability |
Conclusion
The protocols and application notes provided here offer a framework for the high-throughput screening and evaluation of this compound and other potential DNA topoisomerase II inhibitors. The combination of a direct biochemical assay and a functional cell-based cytotoxicity assay provides a comprehensive initial assessment of compound activity and potential as an anticancer agent. Rigorous assay validation, including the consistent achievement of a high Z' factor, is critical for the successful identification of promising lead compounds from large-scale screening campaigns.[5] Further characterization of hits from these primary screens would involve secondary assays to confirm the mechanism of action and detailed structure-activity relationship (SAR) studies.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage and Repair Pathways Using Anthracyclines, with a Focus on Daunorubicin as a Model for Rubomycin H
A Note on Rubomycin H:
Initial research indicates that this compound is a distinct anthracycline antibiotic (CAS 38942-79-9) isolated from Streptomyces coeruleorubidus.[1] However, publicly available research on its specific application in studying DNA damage and repair pathways is limited. Due to this scarcity of data, these application notes will focus on the well-characterized and closely related anthracycline, Daunorubicin (also known as Rubomycin), which serves as an excellent and widely studied model for understanding the mechanisms of this class of compounds. The principles and protocols detailed herein for Daunorubicin are expected to be largely applicable to the study of this compound, given their structural similarities as anthracyclines.
Introduction
Anthracycline antibiotics, including Daunorubicin, are potent anti-neoplastic agents that are widely used in chemotherapy.[2][3][4][5] Their primary mechanism of action involves the induction of DNA damage, making them invaluable tools for researchers studying DNA damage and repair pathways.[2][4][5][6] Daunorubicin intercalates into DNA and inhibits topoisomerase II, leading to the formation of single and double-strand breaks (DSBs).[2][4][7] This, in turn, activates a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] Understanding how cells respond to Daunorubicin-induced damage provides critical insights into cancer biology and can aid in the development of novel therapeutic strategies.
These application notes provide an overview of the use of Daunorubicin in studying DNA damage and repair, including quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant cellular pathways and workflows.
Data Presentation: Quantitative Effects of Daunorubicin
The following tables summarize key quantitative data on the effects of Daunorubicin on cell viability and DNA damage from published studies. This data can serve as a reference for designing experiments and interpreting results.
Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 21.7 ± 5.6 | [8] |
| MOLM-14 | Acute Myeloid Leukemia | 8.1 ± 1.2 | [8] |
| THP-1 | Acute Monocytic Leukemia | > IC50 of other AML lines tested | [9] |
| KG-1 | Acute Myeloid Leukemia | < IC50 of THP-1 | [9] |
| HL-60 | Acute Promyelocytic Leukemia | < IC50 of KG-1 | [9] |
| Kasumi-1 | Acute Myeloid Leukemia | < IC50 of HL-60 | [9] |
| HCT116 | Colorectal Cancer | 597 | [10] |
| HT29 | Colorectal Cancer | 547 | [10] |
| SNU283 | Colorectal Cancer | 693.4 | [10] |
| DLD-1 | Colorectal Cancer | 25,550 | [10] |
| HCT8 | Colorectal Cancer | 34,930 | [10] |
Table 2: Induction of DNA Damage Markers by Daunorubicin
| Cell Line | Daunorubicin Concentration | Time Point | Marker | Fold Increase vs. Control | Reference |
| MOLT-4 | 10 µM (4h treatment) | 12h recovery | γH2AX | 3.76 ± 0.57 | [2] |
| CCRF-CEM | 10 µM (4h treatment) | 4h recovery | γH2AX | 3.91 ± 0.54 | [2] |
| SUP-B15 | 10 µM (4h treatment) | 4h recovery | γH2AX | 2.45 ± 0.45 | [2] |
| SUP-B15 | 10 µM (4h treatment) | 24h recovery | γH2AX | Significantly higher than control | [2] |
Signaling Pathways and Experimental Workflows
Daunorubicin-Induced DNA Damage Response Pathway
The following diagram illustrates the key signaling events initiated by Daunorubicin-induced DNA double-strand breaks.
Caption: Daunorubicin-induced DNA damage response signaling cascade.
General Experimental Workflow for Studying Daunorubicin's Effects
This diagram outlines a typical experimental workflow to investigate the cellular response to Daunorubicin.
Caption: A general experimental workflow for investigating Daunorubicin.
Experimental Protocols
Here are detailed protocols for key experiments used to study the effects of Daunorubicin on DNA damage and cell viability.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Daunorubicin and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., K562, HCT116)
-
Complete cell culture medium
-
Daunorubicin hydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Daunorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the Daunorubicin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Daunorubicin, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[2][11]
Protocol 2: Quantification of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.[2][3][12][13][14][15]
Materials:
-
Cells grown on coverslips or in chamber slides
-
Daunorubicin
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit or anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with Daunorubicin at the desired concentration and for the specified time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
Protocol 3: Detection of DNA Strand Breaks by Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single and double-strand breaks in individual cells.[16][17][18]
Materials:
-
Cell suspension
-
Daunorubicin
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Electrophoresis tank
Procedure:
-
Cell Treatment: Treat cells in suspension or as an adherent culture with Daunorubicin.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Cell Embedding: Mix the treated cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let them sit for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralizing buffer three times for 5 minutes each.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope. The DNA from damaged cells will migrate towards the anode, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.
Protocol 4: Western Blotting for DNA Damage Response Proteins
This protocol is used to analyze changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins in the DNA damage response pathway.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-γH2AX, anti-ATM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[2]
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.[2]
References
- 1. medkoo.com [medkoo.com]
- 2. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Item - Role of DNA repair, ROS and apoptosis in daunorubicin chemotherapy of leukaemia - La Trobe - Figshare [opal.latrobe.edu.au]
- 7. biorxiv.org [biorxiv.org]
- 8. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. The Comet Assay to Determine the Mode of Cell Death for the Ultrasonic Delivery of Doxorubicin to Human Leukemia (HL-60 cells) from Pluronic P105 Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Testing Rubomycin H (Daunorubicin Hydrochloride) Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the sensitivity of cancer cell lines to Rubomycin H, a potent anthracycline antibiotic commonly known as Daunorubicin Hydrochloride. The following protocols and data are intended to facilitate the design and execution of robust in vitro drug sensitivity assays.
Introduction
This compound (Daunorubicin Hydrochloride) is a key chemotherapeutic agent used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, and ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1] Understanding the sensitivity of different cancer cell lines to this compound is crucial for preclinical drug development, biomarker discovery, and personalized medicine approaches.
This document outlines detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent and suspension cancer cell lines. It also includes a summary of reported IC50 values in various cell lines and a diagram of the key signaling pathways modulated by this cytotoxic agent.
Data Presentation
The following tables summarize the reported IC50 values of Daunorubicin (this compound) in various human cancer cell lines. These values can serve as a reference for designing dose-response experiments.
Table 1: IC50 Values of Daunorubicin in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Viability Assay |
| HL-60 | Acute Promyelocytic Leukemia | ~20 - 100 | 72 hours | CellTiter-Glo® |
| K562 | Chronic Myelogenous Leukemia | ~50 - 200 | 72 hours | MTT Assay |
| MOLM-13 | Acute Myeloid Leukemia | ~10 - 50 | 72 hours | CellTiter-Glo® |
| MV4-11 | Acute Myeloid Leukemia | ~5 - 30 | 72 hours | CellTiter-Glo® |
| KG-1 | Acute Myeloid Leukemia | Resistant (>1000) | 72 hours | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions, cell passage number, and laboratory. The data presented here is a compilation from multiple sources for comparative purposes.[3][4]
Table 2: IC50 Values of Daunorubicin in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Viability Assay |
| EPG85-257 | Human Gastric Carcinoma | ~0.1 - 0.5 | Not Specified | Cell Proliferation Assay |
| EPP85-181 | Human Pancreatic Carcinoma | ~0.2 - 0.8 | Not Specified | Cell Proliferation Assay |
| HCT116 | Colorectal Carcinoma | ~0.1 - 1.0 | 24 hours | Not Specified |
| HT29 | Colorectal Carcinoma | ~0.5 - 2.0 | 24 hours | Not Specified |
Note: As with hematological malignancies, these values are illustrative and can be influenced by experimental parameters.[5][6]
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Adherent Cancer Cell Lines
This protocol describes a standard method for assessing the sensitivity of adherent cancer cell lines to this compound using a colorimetric viability assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Daunorubicin Hydrochloride)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Culture the selected adherent cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store it in aliquots at -20°C.
-
On the day of the experiment, prepare a series of dilutions of this compound in complete medium. A common approach is to use a 2-fold or 3-fold serial dilution to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
-
Viability Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Determination of IC50 of this compound in Suspension Cancer Cell Lines
This protocol is adapted for non-adherent cell lines, such as those derived from leukemias and lymphomas.
Materials:
-
Suspension cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
This compound (Daunorubicin Hydrochloride)
-
96-well round-bottom or V-bottom microplates
-
Cell viability assay kit suitable for suspension cells (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (luminescence)
Procedure:
-
Cell Seeding:
-
Culture the suspension cells to a logarithmic growth phase.
-
Perform a cell count and adjust the cell density to the desired concentration in fresh complete medium.
-
Seed the cells into a 96-well plate at an optimal density (typically 20,000-50,000 cells/well in 50 µL of medium).
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Add 50 µL of the 2x drug dilutions to the respective wells containing 50 µL of cell suspension to achieve the final desired concentrations.
-
Include vehicle and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
Viability Assay:
-
Perform a viability assay such as CellTiter-Glo® according to the manufacturer's protocol.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the complex cellular processes involved in this compound sensitivity testing, the following diagrams are provided in DOT language.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Discussion and Considerations
-
Cell Line Selection: The choice of cancer cell lines should be guided by the research question. It is advisable to use cell lines from different origins and with known genetic backgrounds to assess the spectrum of this compound activity.
-
Drug Purity and Handling: Ensure the use of high-purity this compound (Daunorubicin Hydrochloride).[2] The drug is light-sensitive, and solutions should be protected from light.[7]
-
Optimization of Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in a logarithmic growth phase during the drug treatment period and that the control wells do not become over-confluent.
-
Assay Choice: The choice of viability assay can influence the results. It is important to select an assay that is appropriate for the cell type and experimental setup. For instance, some assays may be affected by the color of the compound being tested.
-
Time-Dependent Effects: The cytotoxic effects of this compound can be time-dependent. It may be beneficial to perform assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the drug response.
-
Mechanism of Action: Daunorubicin induces apoptosis through multiple signaling pathways.[1][8] It activates pro-apoptotic pathways like JNK and inactivates pro-survival pathways such as PI3K/AKT.[9] It has also been shown to suppress the canonical Hedgehog signaling pathway.[5] These complex interactions contribute to its potent anti-cancer activity.
By following these detailed protocols and considering the key aspects of experimental design, researchers can obtain reliable and reproducible data on the sensitivity of cancer cell lines to this compound, thereby advancing our understanding of its therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro sensitivity to the liposomal preparation, DaunoXome in CLL [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 9. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Rubomycin H Uptake in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers. Its efficacy is largely dependent on its intracellular concentration within cancer cells, which is governed by the balance between cellular uptake and efflux. Understanding the dynamics of this compound uptake is crucial for optimizing drug delivery, overcoming multidrug resistance (MDR), and developing novel therapeutic strategies. These application notes provide detailed protocols for quantifying this compound uptake in cancer cells using common laboratory techniques: fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC).
Key Concepts in this compound Cellular Uptake
The accumulation of this compound in cancer cells is a complex process influenced by several factors:
-
Passive Diffusion: As a lipophilic molecule, this compound can cross the cell membrane via passive diffusion, driven by the concentration gradient.
-
Carrier-Mediated Transport: Evidence suggests that organic cation transporters (OCTs) may be involved in the uptake of anthracyclines.[1]
-
Efflux Pumps: A major mechanism of resistance to this compound is the active efflux of the drug out of the cell, primarily mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][3][4][5][6] Overexpression of these transporters leads to decreased intracellular drug accumulation and, consequently, drug resistance.
Data Presentation: Quantitative Analysis of this compound Uptake
The following table summarizes representative data on the cellular uptake of anthracyclines in sensitive and resistant cancer cell lines. This data highlights the impact of efflux pump overexpression on intracellular drug accumulation.
| Cell Line | Resistance Mechanism | Drug | Relative Intracellular Concentration (Resistant vs. Sensitive) | Reference |
| Human Leukemia (HL60) vs. HL60/THP | Non-P-glycoprotein mediated | Daunorubicin (Rubomycin) | No significant difference | [7] |
| Human Breast Cancer (MCF-7) vs. MCF-7/ADR | P-glycoprotein overexpression | Doxorubicin | Significantly lower | [8] |
| Human Uterine Sarcoma (MES-SA) vs. Dx5 | P-glycoprotein overexpression | Doxorubicin | ~7-fold lower in Dx5 | [8] |
Experimental Protocols
Fluorescence-Based Measurement of this compound Uptake
This compound is an intrinsically fluorescent molecule, which allows for its direct detection and quantification within cells. Based on data for the closely related anthracycline, Daunorubicin (also known as Rubomycin), the following spectral properties can be used:
This protocol allows for the visualization of this compound within different cellular compartments and a qualitative assessment of its uptake.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) in a complete culture medium for a specific time course (e.g., 30 minutes, 1 hour, 4 hours). Include a vehicle-treated control.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal microscope.
-
This compound: Excite at ~488 nm and collect emission between 560-600 nm.
-
DAPI: Excite at ~405 nm and collect emission between 430-470 nm.
-
-
Image Analysis: Analyze the images to determine the subcellular localization of this compound (e.g., nucleus, cytoplasm, perinuclear region). The fluorescence intensity can be used for a semi-quantitative comparison of uptake between different treatment groups.
Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a cell population, which is proportional to the intracellular concentration of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
Drug Treatment: Treat cells with various concentrations of this compound for a defined period. Include an untreated control.
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in a suitable volume of cold PBS (e.g., 500 µL) and transfer to flow cytometry tubes.
-
Analysis: Analyze the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Collect the emission signal using a filter appropriate for the 560-590 nm range (e.g., a 585/42 nm bandpass filter).
-
-
Data Analysis: Gate the viable cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the gated population for each sample. The MFI is directly proportional to the amount of intracellular this compound.
Protocol: High-Performance Liquid Chromatography (HPLC) for Absolute Quantification
HPLC allows for the separation and absolute quantification of this compound from cell lysates, providing the most accurate measurement of intracellular drug concentration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation agent (e.g., ice-cold acetonitrile or methanol)
-
HPLC system with a fluorescence or UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (to be optimized for this compound, but a starting point could be a gradient of acetonitrile and a phosphate buffer)[11]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the flow cytometry protocol.
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using a cell lysis buffer. Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization.
-
Protein Precipitation: Add an excess of ice-cold acetonitrile or methanol (e.g., 3 volumes) to the remaining lysate to precipitate proteins. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant containing this compound and transfer it to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the components using a suitable C18 column and a mobile phase gradient.
-
Detect this compound using a fluorescence detector (Ex: ~480 nm, Em: ~580 nm) or a UV detector at its maximum absorbance wavelength.
-
-
Quantification: Create a standard curve using known concentrations of this compound. Use this curve to determine the absolute concentration of this compound in the cell lysates. Normalize the drug concentration to the protein content of each sample (e.g., ng of this compound per mg of protein).
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Measuring this compound Uptake
Caption: Workflow for measuring this compound uptake.
Signaling Pathway for Anthracycline Uptake and Efflux
Caption: Anthracycline transport across the cell membrane.
References
- 1. Expression and Functional Contribution of Different Organic Cation Transporters to the Cellular Uptake of Doxorubicin into Human Breast Cancer and Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport mechanism of anthracycline derivatives in human leukemia cell lines: uptake and efflux of daunorubicin and doxorubicin in HL60 and its resistant cells and comparison with those of pirarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Rubomycin H (Daunorubicin) in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H, more commonly known as Daunorubicin, is an anthracycline antibiotic with potent antineoplastic activity. It is a cornerstone in the treatment of various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[1][2] The therapeutic efficacy of Daunorubicin is significantly enhanced when used in combination with other chemotherapeutic agents, a strategy aimed at maximizing cytotoxicity to cancer cells, overcoming drug resistance, and improving patient outcomes.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of Daunorubicin in combination therapy, with a primary focus on its synergistic interaction with Cytarabine. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of oncology.
Mechanism of Action and Rationale for Combination Therapy
Daunorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1][6] By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death.[1][6]
Cytarabine, a pyrimidine analog, acts as an antimetabolite.[7] Its active form, ara-CTP, competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[7][8][9]
The combination of Daunorubicin and Cytarabine is highly synergistic. Daunorubicin-induced DNA damage and Cytarabine's inhibition of DNA synthesis and repair create a multi-pronged attack on leukemic cells, leading to enhanced apoptosis.[10][11] A liposomal formulation, Vyxeos®, encapsulates Daunorubicin and Cytarabine at a synergistic 1:5 molar ratio, which has been shown to be more effective than the administration of the free drugs in certain patient populations.[12][13][14][15][16]
Key Combination Therapies and Clinical Data
The most established combination therapy is Daunorubicin with Cytarabine, often referred to as the "7+3" regimen for the treatment of AML.[5][17] A liposomal formulation of this combination, Vyxeos®, has demonstrated improved overall survival in patients with newly-diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[8][9][13][18][19]
Table 1: Efficacy of Vyxeos® (Daunorubicin and Cytarabine Liposome) vs. 7+3 in a Phase III Trial (NCT01696084)[13][18]
| Endpoint | Vyxeos® (n=153) | 7+3 Regimen (n=156) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 9.56 months | 5.95 months | 0.69 (0.52-0.90) | 0.005 |
| Complete Remission (CR) Rate | 38% | 26% | --- | 0.036 |
| CR + CR with incomplete hematologic recovery (CRi) Rate | 47.7% | 33.3% | --- | 0.016 |
Table 2: Key Grade 3-5 Adverse Events in the Phase III Trial of Vyxeos® vs. 7+3[18]
| Adverse Event | Vyxeos® (n=153) | 7+3 Regimen (n=156) |
| Febrile Neutropenia | 68% | 71% |
| Pneumonia | 20% | 15% |
| Hypoxia | 13% | 15% |
| Sepsis | 10% | 6% |
| Hemorrhage | 12% | 8% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of Daunorubicin and Cytarabine, alone and in combination, on AML cell lines (e.g., HL-60).[20][21][22]
Materials:
-
AML cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Daunorubicin hydrochloride
-
Cytarabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of Daunorubicin and Cytarabine in complete medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. For combination studies, add both drugs to the same wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
This method provides a quantitative assessment of the interaction between Daunorubicin and Cytarabine (synergism, additivity, or antagonism).[15][23][24][25][26][27]
Procedure:
-
Experimental Design: Perform the MTT assay as described above with a range of concentrations for each drug alone and in combination at a fixed molar ratio (e.g., 1:5 Daunorubicin:Cytarabine).
-
Data Input: Use a software program like CompuSyn to analyze the dose-response data.
-
Combination Index (CI) Calculation: The software will calculate the CI value for different effect levels (fraction affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Generation: The software can also generate isobolograms for a visual representation of the drug interaction.
Visualizations
Signaling Pathways
Caption: Mechanism of Action of Daunorubicin.
Caption: Mechanism of Action of Cytarabine.
Caption: Synergistic Action of Daunorubicin and Cytarabine.
Experimental Workflow
Caption: In Vitro Synergy Assessment Workflow.
References
- 1. pp.jazzpharma.com [pp.jazzpharma.com]
- 2. lymphoma.org [lymphoma.org]
- 3. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation of cytarabine and daunorubicin: A new hope in AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytarabine and daunorubicin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Daunorubicin-Cytarabine Liposome (Vyxeos) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 9. AML-MR mutations drive the benefit of CPX-351 over 7+3 in the pivotal Phase III AML trial | VJHemOnc [vjhemonc.com]
- 10. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of SU11248 with cytarabine or daunorubicin on FLT3 ITD-positive leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blueshieldca.com [blueshieldca.com]
- 13. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vivo maintenance of synergistic cytarabine:daunorubicin ratios greatly enhances therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase III Study of CPX-351 Versus 7+3 in Patients 60-75 Years Old With Untreated High Risk (Secondary) Acute Myeloid Leukemia (301) | VCH Research Institute [vchri.ca]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drug-combination-studies-and-their-synergy-quantification-using-the-chou-talalay-method - Ask this paper | Bohrium [bohrium.com]
- 26. researchgate.net [researchgate.net]
- 27. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rubomycin H Dosage and Minimizing Cardiotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Rubomycin H (Daunorubicin) dosage to minimize cardiotoxicity in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue/Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| High mortality rate in the experimental group. | - Dosage too high: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) for the specific animal model and strain. - Rapid administration: Bolus injections can lead to acute cardiotoxicity. - Animal health status: Pre-existing health conditions can increase susceptibility to toxicity. | - Dose titration: Start with a lower dose and titrate upwards to establish the MTD in your specific animal model. Refer to the Table 1: this compound (Daunorubicin) Dosage Regimens in Animal Studies for guidance. - Fractionate the dose: Administer the total weekly dose in several smaller injections over the week. - Slow down injection rate: For intravenous administration, infuse the drug over a longer period. - Health screening: Ensure all animals are healthy and free of underlying diseases before starting the experiment. |
| High variability in cardiotoxicity markers (e.g., LVEF, cTnI) within the same treatment group. | - Inconsistent drug administration: Variations in injection volume or rate. - Biological variability: Differences in individual animal responses to the drug. - Measurement error: Inconsistent echocardiography measurements or sample handling for biomarker analysis. | - Standardize administration protocol: Ensure consistent injection technique, volume, and rate for all animals. - Increase sample size: A larger number of animals per group can help to account for biological variability. - Blinded measurements: The individual performing the measurements (e.g., echocardiography) should be blinded to the treatment groups. - Consistent timing: Perform all measurements at the same time point relative to the last drug administration. |
| No significant cardiotoxicity observed at expected toxic doses. | - Drug degradation: Improper storage or handling of this compound. - Resistant animal strain: Some animal strains may be less susceptible to anthracycline-induced cardiotoxicity. - Insufficient cumulative dose: The total amount of drug administered over the study period may be too low to induce detectable cardiac damage. | - Verify drug integrity: Ensure this compound is stored according to the manufacturer's instructions and prepare fresh solutions for each administration. - Review literature for appropriate models: Select an animal model and strain known to be sensitive to anthracycline cardiotoxicity. Spontaneously hypertensive rats, for instance, are considered a suitable model.[1] - Increase cumulative dose or duration of treatment: Refer to Table 1 for established cardiotoxic cumulative doses in various models. |
| Observed cardiotoxicity is acute and reversible, but the goal is to model chronic cardiomyopathy. | - Single high-dose administration: A single large dose often leads to acute, transient cardiac dysfunction.[2] | - Implement a chronic dosing regimen: Administer lower doses of this compound repeatedly over several weeks to mimic the cumulative dose-dependent cardiotoxicity seen in clinical settings.[2][3] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cardiotoxicity?
The cardiotoxicity of this compound (Daunorubicin) and other anthracyclines is multifactorial. Key mechanisms include:
-
Reactive Oxygen Species (ROS) Generation: this compound undergoes redox cycling, leading to the formation of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Topoisomerase IIβ Inhibition: In cardiomyocytes, this compound inhibits topoisomerase IIβ, leading to DNA double-strand breaks and triggering apoptotic pathways.
-
Mitochondrial Dysfunction: The heart has a high density of mitochondria, which are primary targets of this compound. The drug impairs mitochondrial biogenesis and function, leading to energy depletion and further ROS production.[4]
-
Iron-Mediated Damage: this compound can form complexes with iron, which catalyze the production of highly reactive hydroxyl radicals, exacerbating oxidative stress.
2. Which animal models are most suitable for studying this compound cardiotoxicity?
The choice of animal model depends on the specific research question.[1]
-
Mice and Rats: Most commonly used due to their cost-effectiveness and ease of handling. They are suitable for initial screening of cardioprotective agents and mechanistic studies.
-
Rabbits: Historically used and are known to develop cardiomyopathy that closely resembles the human condition.[3]
-
Dogs and Pigs: As larger animals, their cardiovascular physiology is more similar to humans, making them suitable for studies involving detailed cardiac function monitoring.[1]
-
Zebrafish: Useful for high-throughput screening of drug toxicity due to their rapid development and transparent embryos.[5]
3. What are the key parameters to assess this compound-induced cardiotoxicity?
A multi-pronged approach is recommended:
-
Echocardiography: To assess cardiac function, measuring parameters like Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions.[1]
-
Electrocardiography (ECG): To detect arrhythmias and changes in cardiac electrical activity.
-
Serum Biomarkers: Measurement of cardiac troponins (cTnI and cTnT) and N-terminal pro-brain natriuretic peptide (NT-proBNP) in blood samples are sensitive indicators of myocardial injury.[6]
-
Histopathology: Post-mortem examination of heart tissue to identify cardiomyocyte vacuolization, myofibrillar loss, fibrosis, and apoptosis.
4. How can the cardiotoxicity of this compound be minimized in experimental settings?
Several strategies can be employed to mitigate cardiotoxicity:
-
Dosage Optimization: Use the lowest effective dose and consider fractionated dosing schedules instead of single high-dose boluses.
-
Use of Cardioprotective Agents: Co-administration with agents like dexrazoxane, which is an iron chelator, has been shown to reduce anthracycline-induced cardiotoxicity.[7][8][9] The recommended dosage ratio for dexrazoxane to doxorubicin (a related anthracycline) is 10:1.[10][11]
-
Liposomal Formulations: Encapsulating this compound in liposomes can alter its biodistribution, reducing its accumulation in the heart and thereby lowering cardiotoxicity.[4][8][12]
-
Antioxidant Supplementation: While still largely in the preclinical stage, co-treatment with certain antioxidants may offer some protection.[13]
Data Presentation
Table 1: this compound (Daunorubicin) Dosage Regimens in Animal Studies
| Animal Model | Dosage | Dosing Schedule | Route of Administration | Observed Effects | Reference |
| Rabbit | 3 mg/kg | Once weekly for 10 weeks | Intravenous | Progressive heart failure, increased PEP/LVET index, myocardial histological changes | [3] |
| Rabbit | 2.25 mg/kg | Once weekly for 10 weeks | Not specified | Acute myocyte necrosis (when combined with cyclophosphamide) | [11] |
| Rat | 6 doses of 3 mg/kg | Every 48 hours | Intraperitoneal | Decreased cardiac functional parameters | [14] |
| Rat | 2.5 mg/kg | Once weekly for 4 weeks (cumulative dose of 10 mg/kg) | Intraperitoneal | Immature myocardial injury | [6] |
| Mouse | 10 mg/kg | Single dose | Intraperitoneal | Reduced LVEF, heart rate, and cardiac output after 10 days | [15] |
Table 2: Cardioprotective Strategies and Their Effects in Animal Models
| Strategy | Agent | Animal Model | Dosage | Protective Effects | Reference |
| Iron Chelation | Dexrazoxane | Mice, Rats, Dogs | 5:1, 10:1, or 20:1 ratio to Doxorubicin | Dose-dependent decrease in cardiomyopathy | [7] |
| Iron Chelation | Pyridoxal Isonicotinoyl Hydrazone (PIH) | Rabbit | 25 mg/kg (60 min before Daunorubicin) | Reduced mortality and less pronounced cardiac changes | [16] |
| Liposomal Formulation | Liposomal Daunorubicin | Mice | Not specified | Significantly lower uptake in heart tissue, smaller cardiac lesions | [8] |
| Natural Compounds | Catechin | Rat | 20 mg/kg | Significant reduction in Doxorubicin cardiotoxicity | [14] |
Experimental Protocols
Protocol 1: Induction of Chronic Cardiotoxicity with this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 1 mg/mL. Protect the solution from light.
-
Dosing Regimen: Administer this compound at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection once weekly for 6 weeks (cumulative dose of 15 mg/kg).
-
Monitoring:
-
Weekly: Record body weight and observe for clinical signs of distress.
-
Baseline and end of study: Perform echocardiography under light anesthesia to measure LVEF and FS.
-
End of study: Collect blood via cardiac puncture for serum biomarker analysis (cTnI, NT-proBNP).
-
-
Endpoint Analysis: Euthanize animals 24 hours after the final dose. Harvest hearts for histopathological analysis (H&E and Masson's trichrome staining).
Protocol 2: Assessment of a Cardioprotective Agent against this compound Toxicity
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Control (vehicle)
-
This compound only
-
This compound + Cardioprotective Agent
-
Cardioprotective Agent only
-
-
Drug Preparation: Prepare this compound and the cardioprotective agent in appropriate vehicles.
-
Dosing Regimen:
-
Administer the cardioprotective agent at the predetermined dose and schedule (e.g., daily oral gavage for one week prior to and during this compound treatment).
-
Administer a single dose of this compound (e.g., 15 mg/kg, i.p.) to induce acute cardiotoxicity.
-
-
Monitoring: Perform echocardiography at baseline and 72 hours post-Rubomycin H injection.
-
Endpoint Analysis: At 72 hours, collect blood for biomarker analysis and harvest hearts for histopathology and molecular analysis (e.g., western blotting for apoptotic markers).
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Workflow for this compound dosage optimization in animal studies.
Caption: Troubleshooting logic for high mortality in animal studies.
References
- 1. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cardiotoxicity evaluation of anthracyclines in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for reduction of anthracycline cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal doxorubicin attenuates cardiotoxicity via induction of interferon-related DNA damage resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Can Dietary Nutrients Prevent Cancer Chemotherapy-Induced Cardiotoxicity? An Evidence Mapping of Human Studies and Animal Models [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. (daunorubicin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Study of daunorubicin cardiotoxicity prevention with pyridoxal isonicotinoyl hydrazone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Rubomycin H in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubomycin H, focusing on challenges related to its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like other anthracycline antibiotics, is known to have poor solubility in aqueous solutions, particularly at neutral to alkaline pH. This is due to its complex aromatic structure. Direct dissolution in aqueous buffers can often lead to precipitation or the formation of a suspension rather than a true solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock solution can then be further diluted into your aqueous experimental buffer.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try diluting your stock solution further.
-
Adjust the pH of the aqueous buffer: Anthracyclines like doxorubicin are more soluble at a slightly acidic pH.[2][3] Consider preparing your aqueous buffer at a lower pH (e.g., pH 5.0-6.5) if your experimental conditions allow.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain solubility. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.[4]
-
Warm the solution slightly: Gentle warming can sometimes help dissolve the compound. However, be cautious as excessive heat can degrade the compound. The stability of anthracyclines can be affected by higher temperatures.[5]
Q4: What is the expected solubility of anthracyclines in different solvents?
A4: While specific quantitative data for this compound is limited, the solubility of closely related anthracyclines like doxorubicin and daunorubicin can provide a useful reference.
| Compound | Solvent | Approximate Solubility | Reference |
| Daunorubicin (hydrochloride) | PBS (pH 7.2) | ~10 mg/mL | [6] |
| Daunorubicin (hydrochloride) | DMSO | ~10 mg/mL | [6] |
| Daunorubicin (hydrochloride) | Ethanol | ~0.5 mg/mL | [6] |
| Daunorubicin (hydrochloride) | Dimethyl formamide | ~20 mg/mL | [6] |
| Doxorubicin (hydrochloride) | Water | ~10 mg/mL | [4][7] |
| Doxorubicin (hydrochloride) | DMSO | ~10 mg/mL | [7] |
| Doxorubicin (hydrochloride) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Q5: How should I store my this compound solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability.[1] Aqueous solutions of anthracyclines are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment. It is advised not to store aqueous solutions for more than one day.[6][7]
Troubleshooting Guides
Issue: Precipitate Formation During Preparation of Aqueous Working Solution
This guide provides a systematic approach to resolving precipitation issues when preparing aqueous working solutions of this compound from a DMSO stock.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Determine the final desired concentration of this compound in the aqueous working solution.
-
Calculate the volume of the DMSO stock solution needed. To minimize the final DMSO concentration, it is advisable to use a small volume of a concentrated stock.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This slow addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Prepare this working solution fresh before each experiment and do not store it for extended periods.
-
Mechanism of Action: Anthracycline Signaling Pathway
This compound, as an anthracycline, is believed to exert its cytotoxic effects through mechanisms similar to other members of this class, such as doxorubicin and daunorubicin. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II.[8][9][10][11][12][13]
Caption: Proposed mechanism of action for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. pH-Dependent Non-Covalent Release of Chemotherapy from Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anthracycline - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Rubomycin H in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubomycin H. Our goal is to help you address challenges related to batch-to-batch variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values of this compound between different batches in our cell viability assays. What are the potential causes?
A1: Batch-to-batch variability in IC50 values is a common challenge. Several factors can contribute to this discrepancy:
-
Purity and Integrity of the Compound: The purity of your this compound powder is critical. The presence of impurities can alter the compound's biological activity. Degradation due to improper storage (e.g., exposure to light, moisture, or incorrect temperatures) can also lead to reduced potency. It is recommended to verify the purity of each new batch upon receipt.
-
Inaccurate Concentration Determination: The actual concentration of your stock solution may differ from the calculated concentration. This can be due to weighing errors, incomplete dissolution, or the presence of residual solvents or water in the solid compound.
-
Cell-Based Assay Variability: Inconsistencies in your experimental procedure can significantly impact results. Factors to consider include variations in cell seeding density, cell health and passage number, and incubation times.[1][2]
Q2: How should I properly store and handle this compound to minimize degradation?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Solid Compound: Store the solid powder in a dry, dark place at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect solutions from light.
Q3: Can impurities in a batch of this compound affect my experimental outcomes?
A3: Yes, impurities can have a significant impact on your experiments. Depending on their nature, impurities can:
-
Alter Biological Activity: Some impurities may have their own biological effects, leading to synergistic, antagonistic, or off-target effects.
-
Reduce Potency: If a significant portion of the powder is not the active compound, the actual concentration of this compound will be lower than calculated, leading to a perceived decrease in potency.
-
Interfere with Assays: Impurities can interfere with analytical measurements, such as absorbance or fluorescence readings in cell viability assays.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC50 Values
This guide provides a systematic approach to identifying the source of variability in your cell-based potency assays.
Logical Flowchart for Troubleshooting Inconsistent IC50 Values
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
Guide 2: Quality Control Workflow for New Batches of this compound
To ensure the consistency of your results, it is essential to perform quality control (QC) checks on each new batch of this compound.
Experimental Workflow for Quality Control of a New this compound Batch
Caption: Experimental workflow for quality control of a new this compound batch.
Data Presentation
While specific batch-to-batch data for this compound is not publicly available, the following table illustrates the typical quality control parameters that should be assessed for each new lot. Significant deviations from these parameters between batches can lead to experimental variability.
| Parameter | Method | Typical Acceptance Criteria | Potential Impact of Deviation |
| Purity | HPLC | ≥ 98% | Lower purity can lead to reduced potency and unpredictable off-target effects. |
| Identity | Mass Spectrometry | Molecular weight matches the expected value | Incorrect identity means the compound is not this compound. |
| Concentration | UV-Vis Spectrophotometry | Within ± 5% of the target concentration | Inaccurate concentration leads to incorrect dosing in experiments. |
| Biological Potency (IC50) | Cell Viability Assay | Within a historical range (e.g., ± 2-fold of the average) | Significant shifts in IC50 indicate a difference in the biological activity of the batch. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. This method is adapted from protocols for the closely related anthracycline, Daunorubicin.[3][4]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (pH 4.6)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and phosphate buffer (e.g., 10:25:65 v/v/v).[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Sample Preparation: Dissolve the this compound batch to be tested in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 265 nm[3]
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Determine the retention time of this compound from the standard chromatogram. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Protocol 2: Concentration Determination by UV-Vis Spectrophotometry
This protocol allows for a quick estimation of the concentration of a this compound solution, adapted from methods for other anthracyclines.[5][6][7]
Materials:
-
This compound solution (in a suitable solvent like ethanol or a buffer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Blank: Use the same solvent used to dissolve the this compound as a blank.
-
Measure Absorbance: Measure the absorbance of the this compound solution at its maximum absorbance wavelength (λmax). For Daunorubicin, a related compound, the λmax is around 480-496 nm.[7] A full spectrum scan should be performed on a new batch to determine the precise λmax.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the concentration:
-
A = εbc
-
Where:
-
A is the absorbance
-
ε is the molar absorptivity coefficient (this needs to be determined for this compound in the specific solvent)
-
b is the path length of the cuvette (usually 1 cm)
-
c is the concentration
-
-
Protocol 3: Cell-Based Potency Assay
This protocol describes a general method for determining the IC50 value of this compound using a colorimetric cell viability assay (e.g., MTT or XTT).
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Signaling Pathways
This compound, as an anthracycline, is known to exert its cytotoxic effects through multiple mechanisms. The following diagrams illustrate the key signaling pathways involved.
Mechanism of Action of this compound
Caption: Overview of the primary mechanisms of action of this compound.
Topoisomerase II Inhibition Pathway
Caption: this compound stabilizes the Topoisomerase II-DNA complex, leading to DNA damage.[8][9][10]
Reactive Oxygen Species (ROS) Production Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence quenching and spectrophotometric methods for the determination of daunorubicin with meso-tera (4-sulphophenyl) porphyrin as probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 9. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]
- 10. researchgate.net [researchgate.net]
Methods to improve the stability and shelf-life of Rubomycin H stock solutions
Disclaimer: For research use only. Not for human or veterinary diagnostic or therapeutic use. "Rubomycin H" is understood to be Doxorubicin Hydrochloride, a widely used anthracycline antibiotic. The following stability and handling information is based on data for Doxorubicin Hydrochloride.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to ensure the stability and extend the shelf-life of this compound (Doxorubicin Hydrochloride) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended application and desired storage duration.
-
Dimethyl Sulfoxide (DMSO): For long-term storage, DMSO is a preferred solvent. Doxorubicin HCl is soluble in DMSO at concentrations up to 100 mg/mL[1][2]. DMSO stock solutions should be stored at -20°C or -80°C[1].
-
Water (Sterile, nuclease-free): Doxorubicin HCl is also soluble in water at approximately 10 mg/mL[2][3]. However, aqueous solutions are less stable and are not recommended for storage for more than one day[3][4].
-
Aqueous Buffers/Media: Doxorubicin HCl is sparingly soluble in aqueous buffers[3][4]. To prepare a solution in a buffer like PBS, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[3][4].
Q2: How should I store my this compound stock solutions?
A2: Proper storage is critical to prevent degradation. Key factors are temperature, light, and pH[5].
-
Temperature: For long-term stability, store DMSO stock solutions in aliquots at -20°C (stable for at least two years as a solid) or -80°C (stable for one year in solvent)[1][3]. Refrigerated storage (2-8°C) is also an option for shorter periods; reconstituted solutions in water or saline are stable for 15 days under refrigeration[6][7].
-
Light: Doxorubicin is sensitive to light and should be protected from it at all times by using amber vials or by covering containers with aluminum foil[6][8][9][10].
-
Freeze-Thaw Cycles: It is best to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles[2]. However, one study noted that repeated thawing and re-freezing did not cause significant degradation[11].
Q3: What factors cause this compound to degrade?
A3: The primary factors causing degradation are exposure to alkaline pH, light, and high temperatures.
-
pH: Doxorubicin is extremely unstable in alkaline solutions (pH > 7)[12][13]. Contact with alkaline solutions leads to rapid hydrolysis and a color change from red to a deep purple or blue, indicating decomposition[6][10][14]. It is most stable in slightly acidic conditions.
-
Light: Exposure to UV or fluorescent light can cause photodegradation[15][16].
-
Temperature: Elevated temperatures accelerate hydrolysis and other degradation pathways[5][13].
-
Oxidation: The molecule is susceptible to oxidation, which can be a significant degradation pathway[12][13].
Q4: How long can I expect my stock solution to be stable?
A4: The stability period depends heavily on the solvent and storage conditions. Please refer to the summary tables below for detailed quantitative data. As a general rule, DMSO stocks stored at -80°C are stable for at least a year, while aqueous solutions are significantly less stable[1]. A 2 mg/mL solution in its original glass vial can be stable for 124 days at 4°C or 23°C[17].
Data Presentation: Stability & Solubility
Table 1: Solubility of Doxorubicin Hydrochloride
| Solvent | Approximate Solubility | Source |
| DMSO | 100 mg/mL | [1][2] |
| Water | 10 mg/mL | [2][3] |
| Ethanol | ~1 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3][4] |
Table 2: Stability of Doxorubicin Hydrochloride Solutions
| Concentration & Solvent | Storage Conditions | Stability Duration (% Remaining > 90%) | Source |
| Reconstituted Powder | Refrigerated (5°C), protected from light | 15 days | [6][7] |
| Reconstituted Powder | Room Temp (25°C), protected from light | 7 days | [6][7] |
| 2 mg/mL in Water | Refrigerated (4°C) | 6 months | [18] |
| 2 mg/mL in Water | Frozen (-20°C) | 1 month | [18] |
| 2 mg/mL in Water for Injection | Refrigerated (4°C) in syringes | At least 43 days | [11] |
| 10 mg/mL in 0.9% NaCl | Refrigerated (4-8°C), protected from light | 22 days | [19] |
| 0.5 mg/mL in 0.9% NaCl | Room Temp, in light-protecting bag | 12 hours | [20] |
| 0.05 mg/mL in 0.9% NaCl | Room Temp, in light-protecting bag | Unstable (<12 hours) | [20] |
| 5 mg/mL in 0.9% NaCl | Refrigerated (4°C), protected from light | 5 days | [21] |
| 5 mg/mL in 0.9% NaCl | Room Temp (25°C), protected from light | 5 days | [21] |
| 5 mg/mL in 0.9% NaCl | Elevated Temp (37°C), protected from light | < 24 hours (13.1% loss) | [21] |
Troubleshooting Guide
Q: My red this compound solution has turned purple/blue. What happened?
A: A color change from red to purple or blue is a definitive sign of chemical degradation, typically caused by exposure to an alkaline solution (pH > 8)[22]. The solution has undergone hydrolysis and should be discarded immediately[14]. Ensure all glassware is properly rinsed and that buffers or media used for dilution are not alkaline.
Q: I see a precipitate in my aqueous solution after taking it out of the refrigerator. Is it still usable?
A: Doxorubicin hydrochloride injection stored under refrigeration can sometimes form a gel[8]. This can typically be reversed by allowing the vial to warm to room temperature (15-30°C) for 2-4 hours, which should return it to a mobile solution[8]. If the precipitate does not redissolve, it should not be used. For solutions prepared in the lab, precipitation can indicate that the solubility limit has been exceeded, especially when diluting a DMSO stock into an aqueous buffer.
Q: My solution was accidentally left on the bench in the light. Is it compromised?
A: Doxorubicin is photosensitive, and exposure to light, especially for extended periods, will cause degradation[15]. The extent of degradation depends on the light intensity, duration of exposure, and solution concentration. More dilute solutions degrade faster[20]. It is highly recommended to discard the solution and prepare a fresh one to ensure experimental reproducibility.
Q: My results are inconsistent. Could my stock solution be the problem?
A: Yes, inconsistent results are a common consequence of using a degraded stock solution. If you have ruled out other experimental errors, you should question the integrity of your this compound stock. Prepare a fresh stock solution following the recommended protocols, ensuring protection from light, use of an appropriate solvent, and proper storage in single-use aliquots.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Doxorubicin is a hazardous drug[8].
-
Weighing: Allow the vial of Doxorubicin Hydrochloride powder to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of the crystalline solid.
-
Dissolution: Add high-purity, anhydrous DMSO to the powder to achieve the desired concentration (e.g., for a 10 mM stock from a 5 mg vial with MW 579.98, add 860 µL of DMSO)[2]. Vortex briefly until the solid is completely dissolved. The solution should be a clear, red liquid.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) cryovials.
-
Storage: Store the aliquots at -20°C or, for longer-term storage (up to one year), at -80°C[1]. Protect from light at all times.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method based on published stability studies[12][13][23]. The exact parameters may need to be optimized for your specific equipment and requirements.
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12][13].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous buffer, acetonitrile, and methanol. A common example is 10 mM Ammonium Formate (pH adjusted to 2.5-3.6) : Acetonitrile : Methanol (e.g., 65:15:20 v/v/v)[12][13][23]. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dilute a sample of the stock solution to be tested to a suitable concentration (e.g., 0.1 mg/mL) using the mobile phase[23].
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a known standard of Doxorubicin HCl to determine its retention time and peak area. c. Inject the prepared sample from the stability study. d. Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent Doxorubicin peak. e. Calculate the remaining percentage of Doxorubicin by comparing the peak area of the aged sample to that of a freshly prepared standard or the initial (time zero) sample.
Visualizations
Caption: Workflow for preparing and storing Doxorubicin HCl stock solutions.
Caption: Troubleshooting logic for Doxorubicin HCl solution stability issues.
Caption: Dual mechanism of action for Doxorubicin-induced cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalrph.com [globalrph.com]
- 7. researchgate.net [researchgate.net]
- 8. pfizermedical.com [pfizermedical.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin degradation: changes in activity compared by bacterial growth inhibition and free radical-dependent damage to deoxyribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cjhp-online.ca [cjhp-online.ca]
- 18. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gerpac.eu [gerpac.eu]
- 20. The Stability of Doxorubicin HCl according to Concentration and Color of Light-protecting Bag [jkshp.or.kr]
- 21. Stability of cisplatin, doxorubicin, and mitomycin combined with loversol for chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Doxorubicin Hydrochloride [drugfuture.com]
Refining protocols to reduce off-target effects of Rubomycin H
Welcome to the Technical Support Center for Rubomycin H. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to minimize the off-target effects of this compound. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide detailed information on identifying, mitigating, and understanding these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound, an anthracycline antibiotic, exerts its primary on-target effect by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and ultimately, cancer cell death.
The most significant and dose-limiting off-target effect is cardiotoxicity, which can manifest as cardiomyopathy and heart failure.[1][2] This is largely attributed to the generation of reactive oxygen species (ROS) in cardiomyocytes, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[3][4][5][6] Other potential off-target effects include myelosuppression and alopecia.
Q2: What are the main strategies to reduce this compound-induced cardiotoxicity?
A2: Several strategies can be employed to mitigate the cardiotoxic off-target effects of this compound:
-
Liposomal Formulation: Encapsulating this compound in liposomes can alter its biodistribution, reducing its accumulation in the heart muscle and thereby decreasing cardiotoxicity.[7][8][9][10]
-
Co-administration with Cardioprotective Agents: The use of agents like Dexrazoxane, an iron chelator, can prevent the formation of ROS and protect cardiomyocytes from damage.[11][12][13]
-
Dose Management: Limiting the cumulative dose of this compound is a critical factor in reducing the risk of irreversible cardiotoxicity.[1][14][15]
-
Use of Antioxidants: While still under investigation, various antioxidants are being explored for their potential to counteract the oxidative stress induced by this compound.
Q3: How can I quantitatively assess the cardiotoxic effects of this compound in my experiments?
A3: Cardiotoxicity can be assessed using a combination of in vivo and in vitro methods:
-
In Vivo Models (e.g., rodents):
-
Echocardiography: To measure cardiac function parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[13]
-
Biomarker Analysis: Measurement of cardiac troponins (cTnT and cTnI) in serum, which are sensitive and specific markers of myocardial injury.[16][17][18]
-
Histopathology: Examination of heart tissue for signs of damage, such as cardiomyocyte apoptosis and fibrosis.
-
-
In Vitro Models (e.g., primary cardiomyocytes or iPSC-derived cardiomyocytes):
-
Cell Viability Assays: To determine the cytotoxic effect of this compound on cardiomyocytes.
-
ROS Measurement: Using fluorescent probes to quantify the generation of reactive oxygen species.
-
Apoptosis Assays: To measure the extent of programmed cell death in cardiomyocytes.
-
Troubleshooting Guides
Problem 1: High levels of cardiotoxicity observed in an in vivo model.
Troubleshooting Steps:
-
Verify Cumulative Dose: Ensure the total administered dose of this compound is within a range that is not expected to cause severe, acute cardiotoxicity. The risk of cardiotoxicity increases significantly at higher cumulative doses.[1][14]
-
Consider a Cardioprotective Agent: Co-administer Dexrazoxane with this compound. This has been shown to mitigate cardiac injury.[11][13]
-
Switch to a Liposomal Formulation: Liposomal this compound has a different pharmacokinetic profile, leading to lower cardiac accumulation and reduced cardiotoxicity compared to the conventional formulation.[8][9]
-
Monitor Cardiac Biomarkers: Regularly measure serum levels of cardiac troponins (cTnI and cTnT) to detect early signs of cardiac injury.[17][18]
Problem 2: Inconsistent results in in vitro assays for off-target effects.
Troubleshooting Steps:
-
Cell Model Standardization: Ensure the consistent use of cardiomyocyte cell lines or primary cells of a specific passage number and confluency, as sensitivity to this compound can vary.
-
Assay Protocol Optimization: For assays like ROS detection and DNA damage analysis, ensure that incubation times, reagent concentrations, and measurement parameters are optimized and consistently applied.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. For example, a vehicle control (DMSO) and a positive control known to induce the specific off-target effect you are measuring.
-
Reagent Quality: Verify the quality and stability of all reagents, especially fluorescent dyes and enzymes used in the assays.
Quantitative Data Summary
The following tables summarize quantitative data from studies on anthracyclines, which can be used as a reference for expected outcomes when applying protocols to reduce the off-target effects of this compound.
Table 1: Comparison of Cardiotoxicity between Conventional and Liposomal Formulations
| Parameter | Conventional Doxorubicin | Liposomal Doxorubicin | Odds Ratio (OR) [95% CI] | Reference |
| Cardiotoxicity | Higher Incidence | Lower Incidence | 0.46 [0.23 to 0.92] | [7] |
| Congestive Heart Failure (CHF) | Higher Incidence | Lower Incidence | 0.34 [0.24–0.47] | [8] |
| Onset of Cardiotoxicity (Median Cumulative Dose) | 570 mg/m² | 785 mg/m² | N/A | [19] |
Table 2: Effect of Dexrazoxane on Doxorubicin-Induced Cardiotoxicity
| Parameter | Doxorubicin Alone | Doxorubicin + Dexrazoxane | Change in Parameter | Reference |
| Change in Ejection Fraction (EF) | -2% | -0.7% | Not statistically significant in this study | [11] |
| Reduction in Shortening Fraction (SF) in Females | Significant Reduction | Mitigated Reduction (by 5.7%) | p = 0.019 | [20] |
| Cleaved-Caspase 3 Expression (in vitro) | Increased | Significantly Lower | p < 0.05 | [13] |
Experimental Protocols
Protocol 1: Quantification of Reactive Oxygen Species (ROS) in Cardiomyocytes
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Cultured cardiomyocytes
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cardiomyocytes in a suitable culture plate (e.g., 96-well black plate for plate reader analysis).
-
Treat cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle controls.
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM in PBS).
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[21]
Protocol 2: Alkaline Comet Assay for DNA Damage Assessment
This assay, also known as single-cell gel electrophoresis, quantifies DNA strand breaks.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Prepare a suspension of single cells from your treated and control groups.
-
Mix the cell suspension with LMPA at 37°C.
-
Pipette the cell/agarose mixture onto a microscope slide pre-coated with NMPA. Allow it to solidify on ice.
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Gently remove the slides, wash with neutralization buffer, and then with distilled water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[22][23][24][25]
Protocol 3: Measurement of Cardiac Troponin I (cTnI) in Serum
This protocol outlines the general steps for quantifying cTnI using a commercial ELISA kit, a common method for this biomarker.
Materials:
-
Serum samples from control and treated animals
-
Commercial cTnI ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Collect blood samples from animals and prepare serum according to standard procedures.
-
Allow all reagents from the ELISA kit to come to room temperature.
-
Prepare the required dilutions of standards and samples as per the kit's manual.
-
Add the standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions. This allows the cTnI in the sample to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-cTnI antibody).
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cTnI concentration in the samples by comparing their absorbance to the standard curve.[16][26][27]
Visualizations
Caption: Workflow for evaluating agents that reduce this compound cardiotoxicity.
Caption: Key pathways in this compound cardiotoxicity and points of intervention.
Caption: Decision tree for troubleshooting excessive cardiotoxicity.
References
- 1. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]
- 2. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rac1 signalling mediates doxorubicin-induced cardiotoxicity through both reactive oxygen species-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Cardiotoxicity of Liposomal Doxorubicin-Based Chemotherapy in Advanced Breast Cancer: A Meta-Analysis of Ten Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the adverse event profiles of conventional and liposomal formulations of doxorubicin using the FDA adverse event reporting system | PLOS One [journals.plos.org]
- 10. Liposomal doxorubicin in patients with breast cancer and concomitant cardiovascular diseases — an interdisciplinary expert opinion | Szmit | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. Utilization of dexrazoxane in patients treated with doxorubicin: a retrospective, propensity matched analysis of cardiac function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of cumulative daunorubicin dose on cardiotoxicity after allogeneic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A discovery study of daunorubicin induced cardiotoxicity in a sample of acute myeloid leukemia patients prioritizes P450 oxidoreductase polymorphisms as a potential risk factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for detecting of cardiac troponin I biomarkers for myocardial infarction using biosensors: a narrative review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo examination of cardiac troponins as biochemical markers of drug-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liposome-encapsulated doxorubicin compared with conventional doxorubicin in a randomized multicenter trial as first-line therapy of metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dexrazoxane preferentially mitigates doxorubicin cardiotoxicity in female children with sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Ultrasensitive quantification of cardiac troponin I by a Single Molecule Counting method: analytical validation and biological features : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Technical Support Center: Rubomycin H (Daunorubicin)-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubomycin H (commonly known as Daunorubicin).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound/Daunorubicin.
Question: Why am I observing lower-than-expected cytotoxicity or drug efficacy?
Answer:
Several factors can contribute to reduced cytotoxicity of this compound (Daunorubicin). Consider the following potential causes and troubleshooting steps:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to anthracyclines like Daunorubicin.
-
Mechanism: A common mechanism of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell. Other mechanisms include alterations in topoisomerase II, the drug's target, and enhanced DNA repair capabilities.
-
Troubleshooting:
-
Verify Cell Line Sensitivity: If possible, test your this compound on a known sensitive cell line as a positive control to confirm the drug's activity.
-
Co-treatment with Resistance Modulators: Consider co-treating your cells with a P-gp inhibitor, such as verapamil, to see if it restores sensitivity. A significant increase in cytotoxicity would suggest P-gp-mediated resistance.
-
Select a Different Cell Line: If resistance is confirmed, you may need to switch to a different, more sensitive cell line for your experiments.
-
-
-
Drug Integrity and Storage: Daunorubicin is sensitive to light and pH.
-
Troubleshooting:
-
Proper Storage: Ensure your stock solution is stored protected from light at -20°C.
-
Fresh Dilutions: Prepare working dilutions fresh for each experiment. Aqueous solutions are not recommended for storage for more than one day.[1]
-
pH of Solution: Daunorubicin is more stable in acidic solutions. Its stability decreases at a pH greater than 8, which can be indicated by a color change from red to blue-purple.[2]
-
-
-
Experimental Protocol Issues:
-
Sub-optimal Drug Concentration or Incubation Time: The concentration range or exposure time may not be sufficient to induce cytotoxicity in your specific cell model.
-
Troubleshooting:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a wide range of this compound concentrations and a time-course experiment to determine the optimal conditions for your cell line.
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and sub-confluent throughout the experiment. Over-confluency can reduce metabolic activity and mask drug effects.
-
-
Question: My cells are showing inconsistent responses to this compound between experiments. What could be the cause?
Answer:
Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Variability in Cell Culture:
-
High Passage Number: Cell lines can change their characteristics, including drug sensitivity, at high passage numbers.
-
Troubleshooting:
-
Use Low-Passage Cells: Thaw a fresh, low-passage aliquot of your cell line. It is good practice to record the passage number for all experiments.
-
Consistent Cell Culture Conditions: Maintain consistent cell densities, media formulations, and incubation conditions (CO2, temperature, humidity) across all experiments.
-
-
-
Inaccurate Drug Preparation:
-
Troubleshooting:
-
Accurate Pipetting: Ensure your pipettes are calibrated and that you are using them correctly to make accurate dilutions.
-
Proper Mixing: Thoroughly mix your stock and working solutions before each use.
-
-
-
Contamination:
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in cell cultures that can alter cellular responses to drugs.
-
Troubleshooting:
-
Regular Testing: Regularly test your cell lines for mycoplasma contamination.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.
-
-
Question: I am observing unexpected off-target effects or cellular morphologies. What should I investigate?
Answer:
This compound (Daunorubicin) has a well-defined primary mechanism of action but can also induce other cellular responses.
-
Induction of Multiple Signaling Pathways: Daunorubicin is known to activate several signaling pathways beyond DNA damage response, including:
-
Sphingomyelin-ceramide pathway
-
Mitogen-activated protein kinase (MAPK) pathway
-
NF-κB signaling
-
Fas/Fas-ligand system
-
NLRP3 inflammasome activation
-
-
Troubleshooting:
-
Literature Review: Consult the literature to see if the observed phenotype has been previously reported in response to Daunorubicin in your or similar cell types.
-
Pathway Analysis: Use techniques like western blotting or reporter assays to investigate the activation state of key proteins in the suspected off-target pathways.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound (Daunorubicin)?
This compound (Daunorubicin) is an anthracycline antibiotic that primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the double helix structure. This interferes with DNA replication and transcription.[3]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the enzyme topoisomerase II after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[3]
How should I prepare and store this compound (Daunorubicin) solutions?
-
Stock Solution: Daunorubicin hydrochloride is a crystalline solid.[1] A stock solution can be made by dissolving it in a solvent like DMSO.[1] For example, a 10 mg/ml stock solution can be prepared in DMSO.[1] Store the stock solution at -20°C, protected from light.[1]
-
Working Solution: Further dilutions of the stock solution into aqueous buffers or cell culture medium should be made fresh before each experiment.[1] Avoid storing aqueous solutions for more than a day.[1] Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells.
What are some common cell lines used in this compound (Daunorubicin) experiments and their typical IC50 values?
The half-maximal inhibitory concentration (IC50) of Daunorubicin can vary significantly depending on the cell line. Below is a summary of reported IC50 values for some common cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 2.52 | [4] |
| U937 | Acute Myeloid Leukemia | 1.31 | [4] |
| THP-1 | Acute Myeloid Leukemia | Varies | [5] |
| KG-1 | Acute Myeloid Leukemia | Varies | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | Varies | [5] |
| EPG85-257 | Gastric Carcinoma | ~0.1 | [6] |
| EPP85-181 | Pancreatic Carcinoma | ~0.05 | [6] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time). The values presented here are for reference and should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol: Daunorubicin Cytotoxicity Assay using MTT
This protocol outlines a general procedure for determining the cytotoxicity of Daunorubicin in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Daunorubicin hydrochloride
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Daunorubicin in complete medium from your stock solution. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.01 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Daunorubicin. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizations
Signaling Pathways Activated by Daunorubicin
Caption: Daunorubicin's multifaceted signaling pathways leading to apoptosis.
General Experimental Workflow for Cytotoxicity Testing
Caption: A typical workflow for assessing Daunorubicin's cytotoxicity.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Daunorubicin - Wikipedia [en.wikipedia.org]
- 4. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Preclinical Delivery of Rubomycin H: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Rubomycin H delivery in preclinical models. Given the limited specific preclinical data on this compound, this guide draws upon extensive research on its close analog, Doxorubicin (DOX), to provide relevant and transferable insights.
Frequently Asked Questions (FAQs)
Q1: Why is there a need to optimize the delivery of this compound?
A1: Like other anthracyclines, this compound can exhibit significant side effects, including cardiotoxicity.[1][2] Optimizing its delivery aims to enhance its therapeutic index by increasing its concentration at the tumor site while minimizing exposure to healthy tissues.[3][4] This can lead to improved efficacy and a better safety profile in preclinical models.[1][2]
Q2: What are the most common delivery systems being explored for anthracyclines like this compound?
A2: The most established delivery systems are liposomes.[1][2][5] These include PEGylated liposomes for longer circulation, as well as functionalized liposomes such as targeted, pH-sensitive, and thermo-sensitive formulations.[1][2] Nanoparticles, including polymeric micelles and metal-based nanocarriers, are also being extensively investigated to improve drug delivery.[6][7]
Q3: What are the key advantages of using liposomal formulations for this compound delivery?
A3: Liposomal encapsulation can protect the drug from enzymatic degradation, improve its stability, and reduce toxicity.[3] PEGylated liposomes can prolong circulation half-life and reduce uptake by the reticuloendothelial system.[1] Furthermore, liposomes can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][8]
Q4: What is the difference between passive and active targeting in nanoparticle-based delivery?
A4: Passive targeting relies on the aforementioned EPR effect, where nanoparticles preferentially accumulate in the tumor microenvironment due to leaky vasculature and poor lymphatic drainage.[8] Active targeting involves functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells, enhancing cellular uptake and specificity.[7][8]
Q5: How do I select the appropriate preclinical animal model for my this compound delivery study?
A5: The choice of animal model is critical and depends on the research question.[9][10] Xenograft models, where human tumor cells are implanted in immunodeficient mice, are common but lack an intact immune system.[9] Syngeneic models, using immunocompetent mice and murine tumor cells, allow for the study of interactions with the immune system.[10] Orthotopic implantation of tumors in the corresponding organ can better mimic the tumor microenvironment and metastatic potential compared to subcutaneous implantation.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in liposomes. | - Suboptimal lipid composition.- Incorrect pH gradient for remote loading.- Inefficient preparation method. | - Optimize the ratio of lipids (e.g., EPC, cholesterol).[11]- Ensure the appropriate acidic buffer is used inside the liposomes to facilitate active loading of the weakly basic drug.[12]- Refine the preparation technique (e.g., thin-film hydration, sonication, extrusion) to achieve desired vesicle characteristics.[11] |
| High variability in tumor growth and therapeutic response in animal models. | - Inconsistent tumor cell implantation.- Heterogeneity of the tumor microenvironment.[9]- Insufficient animal numbers for statistical power. | - Standardize the number of cells injected and the injection site.- Consider using orthotopic models for a more clinically relevant microenvironment.[9]- Perform a power analysis to determine the appropriate number of animals per group. |
| Rapid clearance of nanoparticles from circulation. | - Recognition and uptake by the reticuloendothelial system (RES).- Instability of the nanoparticle formulation. | - PEGylate the nanoparticle surface to create a hydrophilic shield and reduce RES uptake.[1]- Optimize the formulation to ensure stability in physiological conditions (e.g., crosslinking of polymeric micelles). |
| Poor correlation between in vitro and in vivo results. | - Oversimplification of in vitro models.- Lack of physiological barriers in 2D cell culture. | - Utilize 3D cell culture models (e.g., spheroids, organoids) to better mimic the in vivo environment.- Consider the influence of the tumor microenvironment, which is absent in most in vitro setups.[9] |
| Off-target toxicity despite using a targeted delivery system. | - Non-specific binding of the targeting ligand.- Expression of the target receptor on healthy tissues.- Premature drug leakage from the carrier. | - Thoroughly validate the specificity of the targeting ligand.- Conduct biodistribution studies to assess accumulation in non-target organs.- Engineer the linker between the drug and the carrier to be stable in circulation and cleavable at the target site. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Doxorubicin-Loaded Liposomes
| Formulation | Lipid Composition | Average Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| DOX-loaded liposomes | Egg Phosphatidylcholine, Cholesterol | 150.5 - 200 | Not Specified | [11] |
| PEGylated liposomal DOX (Doxil®) | HSPC, Cholesterol, DSPE-PEG2000 | ~85 | >90% | [12] |
| Non-PEGylated liposomal DOX (Myocet®) | Egg Phosphatidylcholine, Cholesterol | ~180 | >98% | [12] |
Table 2: In Vivo Efficacy of Different Doxorubicin Formulations
| Formulation | Animal Model | Tumor Type | Outcome | Reference |
| Peptide-conjugated DOX-loaded liposomes | Nude rats | Head and Neck Squamous Cell Carcinoma (SCC9) | Significantly suppressed tumor growth compared to unlabeled liposomes and free drug. | [11] |
| HER2-targeted antibody-PLD conjugate (MM-302) | Not Specified | HER2-positive breast cancer | Higher anti-tumor activity compared to non-targeted PLD. | [1] |
| Thermo-sensitive liposomal DOX + Hyperthermia | Not Specified | Not Specified | Most effective in suppressing tumor growth and longest median survival compared to other liposomal formulations. | [1] |
Experimental Protocols
1. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is adapted from protocols for Doxorubicin-loaded liposomes.[11]
-
Lipid Film Formation: Dissolve the desired lipids (e.g., egg phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., a citrate buffer for active loading) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Drug Loading: For active loading of this compound, incubate the prepared liposomes with a solution of the drug. The pre-formed pH gradient will drive the drug into the aqueous core of the liposomes.
-
Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
2. In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded delivery systems, and empty carriers (as a control).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT or SRB assay.
-
Data Analysis: Calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for each formulation to compare their cytotoxic potential.
3. In Vivo Antitumor Efficacy Study
-
Tumor Implantation: Implant tumor cells (e.g., subcutaneously or orthotopically) into immunocompromised or syngeneic mice.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize the animals into treatment groups (e.g., vehicle control, free this compound, this compound delivery system) and administer the treatments via a clinically relevant route (e.g., intravenous injection).
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight at regular intervals.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Visualizations
References
- 1. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Doxorubicin-based nano-drug delivery system in triple negative breast cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pluronic-Based Nanoparticles for Delivery of Doxorubicin to the Tumor Microenvironment by Binding to Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical study of Doxorubicine-loaded liposomal drug delivery for the treatment of head and neck cancer: Optimization by Box-Behnken statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Index of Rubomycin H Through Formulation Changes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rubomycin H (Daunorubicin). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in enhancing the therapeutic index of this potent anthracycline through innovative formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of conventional this compound therapy?
The primary limitation of conventional this compound (Daunorubicin) therapy is its cumulative dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart damage.[1][2] This toxicity significantly narrows its therapeutic window, limiting the total dose that can be safely administered to a patient.
Q2: How can formulation changes improve the therapeutic index of this compound?
Formulation changes, such as encapsulation in liposomes or nanoparticles, or conjugation to polymers, can improve the therapeutic index by altering the drug's pharmacokinetic and biodistribution profiles.[3][4] These strategies can:
-
Reduce Peak Plasma Concentrations: Encapsulation can lower the concentration of free drug in the bloodstream immediately after administration, which is associated with reduced cardiotoxicity.
-
Enhance Tumor Targeting: Nanocarriers can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, increasing the drug concentration at the site of action while minimizing exposure to healthy tissues like the heart.[4]
-
Provide Sustained Release: Formulations can be designed for controlled, sustained release of the drug, prolonging its therapeutic effect and potentially reducing the frequency of administration.[5]
Q3: What are the key differences between liposomal, nanoparticle, and polymer-drug conjugate formulations of this compound?
These three formulation strategies differ in their composition, structure, and drug-release mechanisms:
-
Liposomes: These are vesicles composed of a lipid bilayer, similar to a cell membrane, enclosing an aqueous core where the drug is encapsulated.[6] They can be tailored for size and surface characteristics (e.g., PEGylation to increase circulation time).
-
Nanoparticles: This is a broad category of carriers, which for this compound, often involves solid lipid nanoparticles or polymeric nanoparticles.[5][7] The drug can be entrapped within the nanoparticle matrix or adsorbed onto its surface.
-
Polymer-Drug Conjugates: In this approach, the drug is covalently bonded to a polymer backbone, often via a linker that is designed to be cleaved under specific conditions (e.g., the acidic environment of a tumor or in the presence of specific enzymes).[8]
Q4: Are there any clinically approved reformulated versions of Daunorubicin?
Yes, a liposomal formulation of daunorubicin and cytarabine, known as CPX-351 (Vyxeos®), is approved for the treatment of certain types of acute myeloid leukemia (AML).[9][10] This formulation maintains a specific molar ratio of the two drugs and has demonstrated improved efficacy and a manageable safety profile compared to the conventional "7+3" chemotherapy regimen.[9][11][12]
Troubleshooting Guides
Liposomal Formulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Incorrect pH gradient.- Lipid composition not optimal.- Drug-to-lipid ratio too high.- Inadequate hydration of the lipid film. | - Ensure the internal buffer of the liposome has a lower pH than the external buffer to facilitate active loading of the weakly basic drug.- Experiment with different lipid compositions (e.g., varying cholesterol content) to optimize membrane rigidity.- Reduce the initial drug-to-lipid ratio.- Ensure complete removal of the organic solvent and adequate hydration time and temperature above the lipid phase transition temperature.[6] |
| Poor Stability / Drug Leakage | - Suboptimal lipid composition leading to a fluid membrane.- Inappropriate storage conditions (temperature, pH). | - Increase the proportion of saturated lipids or cholesterol to create a more rigid and less permeable bilayer.- Store liposomes at the recommended temperature (often 4°C) and in a buffer that maintains the pH gradient.[8] |
| Inconsistent Particle Size | - Inefficient size reduction method.- Aggregation of liposomes. | - Optimize the extrusion process (e.g., number of passes, membrane pore size) or sonication parameters.- Incorporate PEGylated lipids into the formulation to provide a steric barrier and prevent aggregation. |
Nanoparticle Formulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading | - Poor affinity of the drug for the nanoparticle matrix.- Drug degradation during formulation.- Inefficient purification process. | - Modify the surface of the nanoparticles or the drug to enhance interaction (e.g., using surfactants).- Optimize the formulation process to be as gentle as possible (e.g., lower temperatures if the drug is heat-labile).- Use a purification method (e.g., dialysis, centrifugation) that effectively separates free drug without causing significant loss of nanoparticles.[13] |
| Particle Aggregation | - High surface energy of nanoparticles.- Inappropriate solvent or pH. | - Use stabilizing agents such as surfactants (e.g., Pluronic F-127) or polymers to coat the nanoparticle surface.[5]- Ensure the dispersion medium has an appropriate pH and ionic strength to maintain particle repulsion. |
| Burst Release of Drug | - High proportion of drug adsorbed to the surface.- Porous or unstable nanoparticle structure. | - Optimize the loading process to favor encapsulation over surface adsorption.- Use cross-linking agents or select polymers that form a denser matrix to better control drug diffusion. |
Polymer-Drug Conjugate Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inefficient activation of polymer or drug functional groups.- Steric hindrance.- Side reactions. | - Optimize the ratio of activating agents (e.g., EDC, NHS) to functional groups.- Use a linker or spacer molecule to reduce steric hindrance between the polymer and the drug.- Perform the reaction under an inert atmosphere and use anhydrous solvents to prevent side reactions with water. |
| Polymer Cross-linking | - Presence of difunctional reactive species.- High polymer concentration. | - Use a stoichiometric amount of activating agents.- Perform the conjugation reaction at a lower polymer concentration. |
| Drug Inactivation | - Conjugation at a site essential for the drug's activity.- Harsh reaction conditions. | - Protect the active site of the drug before conjugation, if possible.- Use milder reaction conditions (e.g., lower temperature, neutral pH). |
Data Presentation
Table 1: Comparative Efficacy of Daunorubicin Formulations
| Formulation | Indication | Efficacy Endpoint | Result |
| Conventional Daunorubicin | Acute Myeloid Leukemia (AML) | Complete Remission (CR) Rate | 40-60% in older adults[9] |
| Liposomal Daunorubicin (CPX-351) | Newly Diagnosed t-AML or AML-MRC | Complete Remission (CR + CRi) Rate | 41-58%[9] |
| Median Overall Survival | 9.56 months (vs. 5.95 months for conventional)[11] | ||
| Daunorubicin-loaded Magnetic Nanoparticles | K562 Leukemia Cells (in vitro) | IC50 | Slightly higher than free Daunorubicin[5] |
Note: Direct comparative in vivo efficacy data for nanoparticle and polymer-drug conjugate formulations of Daunorubicin are limited in the reviewed literature.
Table 2: Comparative Cardiotoxicity of Daunorubicin Formulations
| Formulation | Key Finding |
| Conventional Daunorubicin | Cumulative dose-dependent cardiotoxicity is a major dose-limiting factor.[1][2] |
| Liposomal Daunorubicin | Associated with reduced cardiac toxicity compared to conventional doxorubicin (a related anthracycline).[3] In pediatric AML, liposomal daunorubicin showed comparable antileukemic activity to idarubicin with less treatment-related toxicity. |
| Daunorubicin-Polymer Conjugates | GnRH conjugates containing Daunorubicin showed no associated cytotoxic effects on cardiomyocytes in one study.[1] |
Experimental Protocols
Preparation of Daunorubicin-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a generalized procedure based on common methods for preparing anthracycline-loaded liposomes.[6]
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol in a 7:2 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. Ensure complete solvent removal by further drying under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., a citrate buffer at pH 4.0) by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature (e.g., 60-65°C). This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.
-
Creation of pH Gradient: Exchange the external buffer with one of a higher pH (e.g., HEPES-buffered saline at pH 7.4) via dialysis or size-exclusion chromatography. This creates a pH gradient across the liposomal membrane.
-
Active Drug Loading: Add the Daunorubicin solution to the liposome suspension and incubate at a temperature above the lipid's phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The pH gradient will drive the protonated drug into the liposomes.
-
Purification: Remove any unencapsulated drug by size-exclusion chromatography or dialysis.
Preparation of Daunorubicin-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
This is a generalized protocol for encapsulating anthracyclines in polymeric nanoparticles.[8]
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and Daunorubicin in a water-immiscible organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing and Purification: Wash the collected nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized, often with a cryoprotectant (e.g., sucrose), to obtain a dry powder.
Synthesis of a Daunorubicin-Polymer Conjugate (HPMA Copolymer Example)
This is a representative protocol for conjugating an anthracycline to an HPMA copolymer, a well-studied polymer carrier.
-
Polymer Precursor Synthesis: Synthesize the N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer precursor containing reactive groups (e.g., amino groups) for drug conjugation.
-
Linker Attachment (if applicable): A linker molecule (e.g., a peptide sequence like GFLG that is cleavable by lysosomal enzymes) can be attached to the polymer precursor.
-
Daunorubicin Derivatization: Chemically modify the Daunorubicin molecule to introduce a reactive group that can bond with the polymer or linker, if necessary.
-
Conjugation Reaction: React the polymer precursor with the derivatized Daunorubicin in a suitable solvent (e.g., anhydrous DMSO) in the presence of coupling agents (e.g., EDC/NHS for amide bond formation).
-
Purification: Purify the resulting polymer-drug conjugate to remove unreacted drug, linker, and coupling agents, typically using dialysis or size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the drug loading, molecular weight, and polydispersity.
Mandatory Visualizations
Caption: Workflow for preparing Daunorubicin-loaded liposomes.
Caption: Daunorubicin-induced apoptosis signaling pathway.
Caption: Key pathways in Daunorubicin-induced cardiotoxicity.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. db.cngb.org [db.cngb.org]
- 13. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of Daunorubicin (as a proxy for Rubomycin H) and Doxorubicin
A note on nomenclature: Direct comparative studies on "Rubomycin H" are scarce in publicly available literature. However, the term "Rubomycin" is frequently used as a synonym for Daunorubicin, a structurally similar and well-studied anthracycline antibiotic. Therefore, this guide will provide a comparative analysis of Daunorubicin and Doxorubicin as a close proxy to the user's request.
This guide provides a detailed comparison of the anticancer effects of two prominent anthracycline antibiotics, Daunorubicin and Doxorubicin. Both drugs are mainstays in chemotherapy regimens, but subtle structural differences lead to variations in their efficacy, toxicity, and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the cytotoxic and therapeutic effects of Daunorubicin and Doxorubicin.
| Table 1: Comparative Cytotoxicity in Hepatocytes | |
| Drug | Relative Toxicity Rank |
| Daunorubicin | Less toxic |
| Doxorubicin | More toxic |
| Esorubicin | Most toxic |
| Epirubicin | More toxic |
| Idarubicin | Less toxic |
Data adapted from a study on cultured rat and human hepatocytes. The rank order of toxicity for both rat and human hepatocytes was esorubicin > doxorubicin = epirubicin ≥ idarubicin > daunorubicin[1].
| Table 2: Therapeutic Efficacy in Acute Lymphoblastic Leukemia (CoALL 07-03 Trial) | ||
| Treatment Arm | Dosage | In Vivo Response |
| Doxorubicin | 30 mg/m² | Similar blast decline and MRD levels to Daunorubicin arms |
| Daunorubicin | 30 mg/m² | Similar blast decline and MRD levels to Doxorubicin arm |
| Daunorubicin | 40 mg/m² | Similar blast decline and MRD levels to Doxorubicin arm |
MRD: Minimal Residual Disease. This randomized trial in children with newly diagnosed acute lymphoblastic leukemia showed similar in vivo efficacy between the tested dosages of Doxorubicin and Daunorubicin[2].
| Table 3: Comparative Effects on Hematopoietic Stem Cells | |
| Drug/Complex | Cytotoxicity |
| Daunorubicin | Less cytotoxic |
| Daunorubicin-DNA complex | More cytotoxic than free Daunorubicin |
| Doxorubicin | More cytotoxic |
| Doxorubicin-DNA complex | Less cytotoxic than free Doxorubicin |
This study in mice highlighted differential effects on hematopoietic stem cells when the drugs were complexed with DNA[3].
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are descriptions of common experimental protocols used to evaluate and compare the anticancer effects of anthracyclines like Daunorubicin and Doxorubicin.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., leukemia cell lines like HL-60 and K562, or solid tumor lines) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Daunorubicin and Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration.
-
Apoptosis Assays
-
Objective: To quantify the extent of programmed cell death (apoptosis) induced by the drugs.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with Daunorubicin or Doxorubicin for various time points.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
-
-
Methodology (Caspase Activity Assay):
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: A specific fluorogenic or chromogenic substrate for caspases (e.g., caspase-3) is added to the cell lysates.
-
Signal Detection: The cleavage of the substrate by active caspases generates a fluorescent or colorimetric signal that is quantified using a fluorometer or spectrophotometer. Higher signal intensity indicates greater caspase activity and apoptosis.
-
In Vivo Antitumor Activity Studies
-
Objective: To evaluate the therapeutic efficacy of the drugs in a living organism.
-
Methodology (Murine Leukemia Model):
-
Tumor Cell Implantation: Mice are inoculated with a specific number of leukemia cells (e.g., L1210 murine leukemia cells).
-
Drug Administration: At a predetermined time after tumor implantation, mice are treated with Daunorubicin, Doxorubicin, or a vehicle control. The drugs can be administered intravenously at equitoxic doses.
-
Monitoring: The survival of the mice in each treatment group is monitored and recorded.
-
Data Analysis: The median survival time and the percentage increase in lifespan are calculated to assess the antitumor efficacy of the drugs.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for comparing these anticancer agents.
Caption: A generalized experimental workflow for comparing the anticancer effects of Daunorubicin and Doxorubicin.
Caption: Simplified signaling pathways for apoptosis induced by Daunorubicin and Doxorubicin.
Comparative Analysis of Anticancer Effects
Both Daunorubicin and Doxorubicin are potent anticancer agents that belong to the anthracycline class of antibiotics[4]. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair[4][5]. This leads to DNA damage and ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells[4][6][7].
Structurally, Doxorubicin is a 14-hydroxyl derivative of Daunorubicin. This seemingly minor modification results in a broader spectrum of activity for Doxorubicin, which is used to treat a wider range of cancers, including breast, bladder, and lung cancers, in addition to the leukemias for which Daunorubicin is primarily used[8].
While their core mechanisms are similar, studies have revealed differences in their cytotoxic profiles. For instance, in both rat and human hepatocytes, Daunorubicin was found to be less toxic than Doxorubicin[1]. This difference in toxicity is a critical consideration in clinical settings, where balancing therapeutic efficacy with adverse side effects is paramount.
In terms of therapeutic application, a randomized clinical trial in pediatric acute lymphoblastic leukemia found that Doxorubicin at 30 mg/m² and Daunorubicin at both 30 mg/m² and 40 mg/m² demonstrated comparable in vivo efficacy[2]. This suggests that at these doses, the two drugs can be equally effective in this specific clinical context.
Interestingly, the interaction of these drugs with DNA can also modulate their effects. One study found that a Daunorubicin-DNA complex was more cytotoxic to hematopoietic stem cells than the free drug, whereas a Doxorubicin-DNA complex was less cytotoxic[3]. This highlights the complex interplay between the drug, its carrier, and its cellular targets.
The induction of apoptosis is a key outcome of treatment with both drugs. Daunorubicin has been shown to induce apoptosis in leukemic cells, with higher concentrations leading to a more rapid onset of caspase-3 activation and DNA fragmentation[6]. Similarly, Doxorubicin is a potent inducer of apoptosis. Both drugs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[7]. The generation of reactive oxygen species (ROS) is another important mechanism through which these anthracyclines exert their anticancer effects, although it is also implicated in their cardiotoxicity[9].
References
- 1. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin or daunorubicin given upfront in a therapeutic window are equally effective in children with newly diagnosed acute lymphoblastic leukemia. A randomized comparison in trial CoALL 07-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study in mice of the toxicity, pharmacology, and therapeutic activity of daunorubicin-DNA and doxorubicin-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daunorubicin - Wikipedia [en.wikipedia.org]
- 6. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. The antitumor anthracyclines doxorubicin and daunorubicin do not inhibit cell growth through the formation of iron-mediated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Rubomycin H (Daunorubicin) in Diverse Tumor Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor efficacy of Rubomycin H, scientifically known as Daunorubicin, in various tumor xenograft models. As "this compound" is a less common designation, this document will refer to the compound as Daunorubicin, a well-characterized anthracycline antibiotic used in chemotherapy.[1][2] This guide will compare its performance with its close analog, Doxorubicin, and present supporting experimental data from preclinical xenograft studies.
Mechanism of Action: A Shared Pathway of Cytotoxicity
Daunorubicin and Doxorubicin belong to the anthracycline family of chemotherapeutic agents and share a primary mechanism of action.[3][4] Their cytotoxic effects are mainly attributed to their ability to intercalate into DNA, disrupting the DNA double helix structure. This intercalation inhibits the progression of the enzyme topoisomerase II, which is crucial for relieving torsional strain during DNA replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, these drugs prevent the re-ligation of the DNA strands, leading to DNA breaks and ultimately triggering apoptosis (programmed cell death).[1][3]
Beyond DNA intercalation and topoisomerase II inhibition, the cellular response to Daunorubicin is regulated by multiple signaling events. These include the activation of the sphingomyelin-ceramide pathway and the stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) pathway, which are involved in apoptosis signaling.[5][6]
Below is a diagram illustrating the generalized signaling pathway for Daunorubicin-induced apoptosis.
Experimental Protocols: Tumor Xenograft Efficacy Studies
The following is a generalized methodology for assessing the efficacy of anticancer agents in human tumor xenograft models. Specific parameters such as cell line, animal strain, and dosing regimen will vary between studies.
1. Cell Lines and Culture:
-
Human tumor cell lines (e.g., OVCAR-3 for ovarian cancer, HCCLM3 for hepatocellular carcinoma, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice) are typically used to prevent rejection of human tumor cells.[7]
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
3. Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously or orthotopically into the flank or the organ of origin of the tumor, respectively.[7]
4. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The test compound (e.g., Daunorubicin) and comparator agents (e.g., Doxorubicin) are administered via a clinically relevant route (e.g., intravenous injection).
-
Dosing schedules can vary (e.g., once weekly, daily for 5 days).[8][9]
5. Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured at regular intervals using calipers and calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Survival: Animals are monitored for signs of toxicity and morbidity, and survival time is recorded.
-
Body Weight: Monitored as an indicator of systemic toxicity.
Below is a diagram outlining a typical experimental workflow for a xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin or daunorubicin given upfront in a therapeutic window are equally effective in children with newly diagnosed acute lymphoblastic leukemia. A randomized comparison in trial CoALL 07-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. The antitumor anthracyclines doxorubicin and daunorubicin do not inhibit cell growth through the formation of iron-mediated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of chronic toxic effects of daunorubicin and doxorubicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Daunorubicin | CancerIndex [cancerindex.org]
Rubomycin H vs. Carminomycin: A Comparative Analysis of Immune System Effects
For researchers and professionals in drug development, understanding the nuanced immunomodulatory effects of chemotherapeutic agents is critical. This guide provides a comparative analysis of two anthracycline antibiotics, Rubomycin H (a derivative of Daunorubicin) and Carminomycin (Carubicin), focusing on their differential impacts on the immune system. While direct quantitative comparative data from recent studies are scarce, this guide synthesizes findings from foundational research and contextualizes them with current understanding of anthracycline immunomodulation.
Executive Summary
Both this compound and Carminomycin are potent antineoplastic agents that exert significant effects on the immune system. Historical comparative studies indicate that Carminomycin has a more pronounced selective action on rapidly multiplying immune cells and is a more potent inhibitor of the primary immune response. A key differentiator is their effect on immunological memory, with Carminomycin showing an inhibitory role while Rubomycin does not appear to suppress the development of memory cells.[1][2][3] Conversely, Rubomycin and Carminomycin can both induce delayed-type hypersensitivity while inhibiting antibody formation.[4] In terms of safety, Carminomycin has been reported to have a less pronounced cardiotoxic effect compared to Rubomycin.[1]
Data Presentation: Comparative Effects on Immune Parameters
The following tables summarize the known effects of this compound and Carminomycin on various immune system components and functions. It is important to note that much of the direct comparative data is qualitative. Quantitative data, where available, is often derived from studies on the parent compound Daunorubicin (for this compound) and may not represent a direct comparison under identical experimental conditions.
Table 1: Qualitative Comparison of Immunomodulatory Effects
| Immune Parameter | This compound (Daunorubicin) | Carminomycin (Carubicin) | Key Findings |
| Primary Immune Response | Inhibitory | Strongly Inhibitory | Carminomycin shows a higher selective action on multiplying precursor antibody-forming cells.[2][3] |
| Immunological Memory | No significant suppression | Impairs formation | Carminomycin was found to impair the development of the "memory cell" clone.[2] |
| Antibody Formation | Suppressive | Suppressive | Both drugs demonstrate a dose-dependent immunodepressive effect on antibody production.[5] |
| Delayed-Type Hypersensitivity (DTH) | Induces intensive DTH | Induces intensive DTH | At doses that inhibit antibody formation, both drugs were shown to induce a strong DTH reaction.[4] |
| Suppressor T-Cells | Affects activity | Affects activity | Both antibiotics exhibit a relatively selective effect on suppressor T-cells.[6] |
| Cardiotoxicity | More pronounced | Less pronounced | Histological studies in animal models indicated a lower cardiotoxic effect for Carminomycin.[1] |
Table 2: Representative Cytotoxicity of Anthracyclines on Immune-Related Cells
| Cell Line | Drug | IC50 | Exposure Time | Reference |
| Human Myeloid Stem Cells | Daunorubicin | >0.1 µg/ml | Not Specified | [7] |
| Human Myeloid Stem Cells | Carminomycin | Potent (no specific value) | Not Specified | [7] |
| Human Lymphoblastic Leukemia (MOLT-4) | Daunorubicin | ~10 µM | 4 hours | [8] |
| Human Lymphoblastic Leukemia (CCRF-CEM) | Daunorubicin | ~10 µM | 4 hours | [8] |
Experimental Protocols
Detailed protocols from the original comparative studies are not available. Therefore, the following are standardized, modern protocols for key assays that would be used to conduct a comprehensive comparative study of the immunomodulatory effects of this compound and Carminomycin.
Lymphocyte Proliferation Assay (T-Cell and B-Cell)
Objective: To quantify the inhibitory effect of this compound and Carminomycin on the proliferation of T and B lymphocytes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further, isolate T-cells and B-cells using magnetic-activated cell sorting (MACS) with CD3 and CD19 microbeads, respectively.
-
Cell Culture: Plate the isolated T-cells or B-cells in 96-well plates at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Drug Treatment: Add serial dilutions of this compound and Carminomycin (e.g., from 0.01 µM to 100 µM) to the wells. Include an untreated control and a vehicle control.
-
Stimulation:
-
For T-cells, add a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL.
-
For B-cells, add a combination of Interleukin-4 (IL-4) at 20 ng/mL and an anti-CD40 antibody at 1 µg/mL.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator such as BrdU or [³H]-thymidine for the final 18 hours of incubation. Measure the incorporation of the indicator using a microplate reader or scintillation counter, respectively.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each drug concentration relative to the stimulated, untreated control. Determine the IC50 value (the concentration at which 50% of proliferation is inhibited).
Cytokine Production Analysis by ELISA
Objective: To measure the effect of this compound and Carminomycin on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture and Treatment: Culture PBMCs or isolated macrophages at 1 x 10^6 cells/well in a 24-well plate. Treat the cells with various concentrations of this compound and Carminomycin for 24 hours. Include an untreated control.
-
Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL to stimulate cytokine production.
-
Supernatant Collection: After 24 hours of stimulation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in the supernatants, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations (in pg/mL or ng/mL) in the drug-treated groups to the stimulated, untreated control group.
Macrophage Phagocytosis Assay
Objective: To assess the impact of this compound and Carminomycin on the phagocytic capacity of macrophages.
Methodology:
-
Macrophage Differentiation: Differentiate human monocytes (isolated from PBMCs) into macrophages by culturing them with M-CSF (50 ng/mL) for 7 days.
-
Drug Treatment: Pre-treat the differentiated macrophages with different concentrations of this compound and Carminomycin for 24 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled E. coli bioparticles or fluorescent beads) to the macrophage cultures at a ratio of 10:1 (particles to cells).
-
Incubation: Incubate for 2 hours at 37°C to allow for phagocytosis.
-
Quenching and Washing: Wash the cells with cold PBS to remove non-internalized particles. Add trypan blue to quench the fluorescence of any remaining extracellular particles.
-
Analysis: Analyze the phagocytic activity by either:
-
Fluorimetry: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Flow Cytometry: Detach the cells and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity per cell.
-
-
Data Analysis: Calculate the phagocytic index for each treatment group and compare it to the untreated control.
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of anthracyclines are complex and are generally attributed to their ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS). These actions can lead to immunogenic cell death (ICD) of cancer cells, which in turn stimulates an anti-tumor immune response. However, they also have direct effects on immune cells.
Caption: General signaling pathways of anthracyclines in immune cells.
While both drugs share these general mechanisms, the differential effects, particularly on immunological memory, suggest potential variations in their influence on specific signaling pathways within lymphocyte subsets. For instance, Carminomycin's impairment of memory formation could be linked to a more profound impact on signaling cascades crucial for the differentiation and survival of memory T and B cells.
Experimental Workflow
A logical workflow for a head-to-head comparison of this compound and Carminomycin's effects on the immune system would involve a tiered approach, from in vitro characterization to in vivo validation.
Caption: Experimental workflow for comparing immune effects.
Conclusion
The available evidence, though dated, consistently points to distinct immunomodulatory profiles for this compound and Carminomycin. Carminomycin appears to be a more potent and selective immunosuppressive agent, particularly concerning the primary immune response and the formation of immunological memory. In contrast, this compound has a lesser impact on memory cell development. Both agents demonstrate complex effects, including the suppression of antibody formation while simultaneously inducing delayed-type hypersensitivity. For future drug development, a renewed investigation using modern immunological techniques, as outlined in the proposed experimental protocols, is warranted to fully elucidate their mechanisms and therapeutic potential in the context of chemo-immunotherapy.
References
- 1. [Comparative pathomorphological study of the experimental action of carminomycin and rubomycin on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of carminomycin and rubomycin action on the dynamics of the immune response to the T-independent Vi-antigen of S. typhi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of the action of carminomycin and rubomycin on the dynamics of the primary and secondary immune responses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of rubomycin and carminomycin on the delayed hypersensitivity reaction in mice immunized with ram erythrocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of rubomycin and carminomycin on antibody formation during the immunization of mice with various antigens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of rubomycin and carminomycin on suppressor cells participating in the regulation of the immune response] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunological memory cells [ceji.termedia.pl]
A Comparative Analysis of the Cardiotoxic Profiles of Anthracyclines: Focusing on Rubomycin H
For Researchers, Scientists, and Drug Development Professionals
The clinical utility of anthracyclines, a cornerstone of many chemotherapeutic regimens, is frequently constrained by their dose-dependent cardiotoxicity. This guide provides a comparative overview of the cardiotoxic profiles of various anthracyclines, with a particular focus on Rubomycin H, benchmarked against widely used agents such as doxorubicin and epirubicin. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the nuances of anthracycline-induced cardiac damage.
Executive Summary
Anthracyclines induce cardiotoxicity primarily through mechanisms involving oxidative stress, mitochondrial dysfunction, and interference with topoisomerase II. While effective against a broad range of cancers, the risk of cardiotoxicity varies among different analogues. This guide synthesizes available data to facilitate a comparative assessment of these agents, highlighting the need for continued research into less cardiotoxic alternatives.
Comparative Cardiotoxicity: Quantitative Insights
The following table summarizes key cardiotoxicity parameters for various anthracyclines based on available preclinical and clinical data. It is important to note that direct comparative data for this compound is limited, and in many contexts, "Rubomycin" is used interchangeably with Daunorubicin.
| Anthracycline | Common Clinical Name(s) | Cumulative Dose Associated with Increased Risk of Cardiotoxicity | Incidence of Congestive Heart Failure (CHF) at High Cumulative Doses | Key Experimental Findings on Cardiotoxicity |
| Rubomycin (Daunorubicin) | Cerubidine | > 550 mg/m²[1] | Varies significantly with cumulative dose. | Induces sub-chronic cardiomyopathy and down-regulates stem cell markers in the heart[2]. Forms hydrogen bonds with cardiac myosin[2]. Liposomal encapsulation reduces cardiac uptake and lesions in mice[3]. |
| Doxorubicin | Adriamycin | > 450-550 mg/m²[4][5] | Up to 48% of patients may develop heart failure at high doses[4]. | Causes significant decreases in cardiac function (stroke work, ejection fraction, cardiac output) in animal models[6]. Induces cardiomyocyte apoptosis and necrosis[4]. |
| Epirubicin | Ellence | > 900 mg/m²[7] | Exponentially increases to 15% at 1,000 mg/m²[7]. | Demonstrates less cardiotoxicity than doxorubicin at equivalent doses[8][9][10]. A study showed a lower incidence of cardiotoxicity (11.1%) compared to doxorubicin (23.1%) in breast cancer patients[8]. |
| Idarubicin | Idamycin | Data less defined than doxorubicin. | Retrospective study showed cardiotoxicity in acute myeloid leukemia patients[11]. | Generally considered to have a similar toxicity profile to other anthracyclines[11]. |
Mechanistic Differences in Cardiotoxicity
The cardiotoxic effects of anthracyclines are multifactorial. Key mechanisms include:
-
Reactive Oxygen Species (ROS) Production: Anthracyclines can redox cycle, leading to the formation of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components, particularly in the mitochondria-rich cardiomyocytes.
-
Mitochondrial Dysfunction: These drugs can accumulate in mitochondria, disrupting the electron transport chain, impairing ATP synthesis, and promoting further ROS production[4].
-
Topoisomerase II Inhibition: While crucial for their anti-cancer activity, the inhibition of topoisomerase IIβ in cardiomyocytes leads to DNA double-strand breaks and triggers apoptotic pathways[1].
Structural variations among anthracyclines may influence their affinity for cardiac tissue and their propensity to engage in these damaging processes. For instance, the epimerization of the 4'-hydroxyl group in epirubicin compared to doxorubicin is thought to contribute to its reduced cardiotoxicity[10].
Signaling Pathways in Anthracycline-Induced Cardiotoxicity
The diagram below illustrates the central signaling pathways implicated in the cardiotoxic effects of anthracyclines.
Caption: Key signaling pathways in anthracycline cardiotoxicity.
Experimental Protocols for Cardiotoxicity Assessment
Accurate assessment of cardiotoxicity is crucial in both preclinical and clinical settings. Below are detailed methodologies for key experimental procedures.
Histopathological Analysis of Cardiac Tissue using Hematoxylin and Eosin (H&E) Staining
Objective: To evaluate morphological changes in cardiac tissue, such as myocyte vacuolization, myofibrillar loss, and inflammation.
Protocol:
-
Tissue Preparation:
-
Euthanize the animal model (e.g., rat, mouse) and excise the heart.
-
Fix the heart tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax and section at 4-5 µm thickness.
-
Mount the sections on glass slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene (2 changes, 10 minutes each).
-
Rehydrate through graded ethanol to distilled water.
-
Stain nuclei with Harris Hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate with 0.3% acid alcohol for a few seconds.
-
Rinse again in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in tap water.
-
Counterstain with Eosin Y solution for 2 minutes.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the stained sections under a light microscope.
-
Score the degree of cytoplasmic vacuolization, myofibrillar loss, and inflammatory cell infiltration. Cardiomyocyte size can be quantified using image analysis software like ImageJ[12].
-
Measurement of Serum Cardiac Troponins
Objective: To quantify the levels of cardiac troponin I (cTnI) or T (cTnT) in serum as biomarkers of myocardial injury.
Protocol:
-
Sample Collection:
-
Collect blood samples from the animal model via appropriate methods (e.g., cardiac puncture, tail vein).
-
Allow the blood to clot at room temperature and then centrifuge at 4000 rpm for 10 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
-
Immunoassay:
-
Use a species-specific and highly sensitive immunoassay kit (e.g., ELISA, electrochemiluminescence).
-
Bring all reagents and samples to room temperature before use.
-
Prepare a standard curve using the provided calibrators.
-
Add samples and standards to the assay plate in duplicate.
-
Follow the manufacturer's instructions for incubation times, washing steps, and addition of detection antibodies and substrate.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of cTnI or cTnT in the samples by interpolating from the standard curve.
-
Compare the troponin levels between treatment and control groups.
-
Assessment of Mitochondrial Reactive Oxygen Species (ROS) in Cardiomyocytes
Objective: To measure the production of mitochondrial superoxide in isolated or cultured cardiomyocytes.
Protocol:
-
Cell Preparation:
-
Isolate primary cardiomyocytes from animal hearts or use a cardiomyocyte cell line (e.g., H9C2, AC16).
-
Plate the cells in a suitable culture vessel (e.g., multi-well plate, glass-bottom dish).
-
-
MitoSOX Red Staining:
-
Treat the cells with the desired anthracycline at various concentrations and for different durations.
-
Replace the culture medium with a phenol red-free medium containing MitoSOX™ Red fluorescent dye (typically 5 µM).
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope with appropriate excitation/emission filters (e.g., excitation ~510 nm, emission ~580 nm).
-
Alternatively, quantify the fluorescence intensity using a flow cytometer.
-
Compare the fluorescence intensity between treated and control cells to determine the relative increase in mitochondrial ROS.
-
Experimental Workflow for Preclinical Cardiotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cardiotoxicity of a novel anthracycline analogue in a preclinical setting.
Caption: Preclinical workflow for cardiotoxicity assessment.
Conclusion
The comparative analysis of anthracycline cardiotoxicity underscores the persistent challenge of balancing therapeutic efficacy with cardiac safety. While doxorubicin remains a potent and widely used agent, analogues like epirubicin offer a reduced risk of cardiac damage. The available data on Rubomycin (Daunorubicin) suggests a cardiotoxicity profile that warrants careful consideration, with liposomal formulations showing promise in mitigating these effects. Further research is imperative to fully characterize the cardiotoxic profile of specific analogues like this compound and to develop novel cardioprotective strategies. The experimental protocols and workflows provided in this guide offer a framework for conducting robust and standardized assessments of anthracycline-induced cardiotoxicity.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Detection of Dose Response in Chronic Doxorubicin-Mediated Cell Death with Cardiac Technetium 99m Annexin V Single-Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mitochondrial production of reactive oxygen species contributes to the β-adrenergic stimulation of mouse cardiomycytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epirubicin cardiotoxicity: an analysis of 469 patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubcompare.ai [pubcompare.ai]
Unraveling the Cytotoxic Mechanisms of Rubomycin H: A Comparative Analysis Across Multiple Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanism of action of Rubomycin H (Daunorubicin) against other widely used chemotherapeutic agents. Supported by experimental data from various studies, this document elucidates the differential effects of these compounds on cancer cell lines, focusing on DNA damage, cell cycle arrest, and apoptosis induction.
This compound, an anthracycline antibiotic, is a potent anti-cancer agent. Its efficacy stems from a multi-faceted mechanism of action that ultimately leads to cancer cell death. This guide cross-validates these mechanisms in diverse cell line models and benchmarks this compound's performance against key alternatives like Doxorubicin and Etoposide.
Comparative Efficacy: A Quantitative Overview
The cytotoxic potential of this compound and its counterparts varies across different cancer cell lines, reflecting the unique genetic and proteomic landscapes of each tumor type. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Daunorubicin) | MOLT-4 | Acute Lymphoblastic Leukemia | Not explicitly stated, but effective concentrations are in the low micromolar range. | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not explicitly stated, but effective concentrations are in the low micromolar range. | [1] | |
| SUP-B15 | Acute Lymphoblastic Leukemia | Not explicitly stated, but effective concentrations are in the low micromolar range. | [1] | |
| HL-60 | Promyelocytic Leukemia | Concentrations from 1.0 x 10⁻⁸M to 3.0 x 10⁻⁸M showed significant effects. | [2] | |
| Doxorubicin | HeLa | Cervical Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [3] |
| A549 | Lung Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [3] | |
| PC3 | Prostate Cancer | 2.640 µg/ml | [4] | |
| HCT116 | Colon Cancer | 24.30 µg/ml | [4] | |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/ml | [4] | |
| Etoposide | HeLa | Cervical Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [3] |
| A549 | Lung Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [3] |
Core Mechanisms of Action: A Head-to-Head Comparison
The primary mechanisms through which this compound and its alternatives exert their cytotoxic effects are DNA damage, cell cycle arrest, and induction of apoptosis.
DNA Damage
This compound, Doxorubicin, and Etoposide are all potent inducers of DNA damage, primarily by targeting Topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By inhibiting Topoisomerase II, these drugs lead to the accumulation of DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.
Studies have shown that in HeLa and A549 cells, Doxorubicin, Daunorubicin, and Etoposide all induce the greatest amount of DNA strand breakage in the G2/M phase of the cell cycle[3]. The persistence of these DNA lesions varies between drugs, with Doxorubicin-induced breaks being less readily repaired compared to those induced by Etoposide[3].
dot
Caption: General pathway of DNA damage induction by Topoisomerase II inhibitors.
Cell Cycle Arrest
The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest at specific phases to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.
This compound (Daunorubicin) has been shown to cause cell cycle arrest in a dose- and cell line-dependent manner. In MOLT-4 and CCRF-CEM leukemia cells, Daunorubicin treatment leads to a significant accumulation of cells in the G2/M phase[1]. In contrast, in SUP-B15 cells, an increase in the proportion of cells in the G1 and G2/M phases is observed[1]. At low concentrations in NIH3T3 cells, Daunorubicin induces a reversible G2/M arrest, while higher concentrations lead to an irreversible arrest in G1 and S phases[5]. This suggests that the cellular context significantly influences the cell cycle response to this compound.
| Drug | Cell Line | Effect on Cell Cycle | Reference |
| This compound (Daunorubicin) | MOLT-4 | G2/M arrest | [1] |
| CCRF-CEM | G2/M arrest | [1] | |
| SUP-B15 | G1 and G2/M arrest | [1] | |
| HL-60 | G2 arrest at high concentrations | [2] | |
| NIH3T3 | Reversible G2/M arrest (low conc.), Irreversible G1/S arrest (high conc.) | [5] | |
| Etoposide | HEK293 | S and G2/M arrest | [6] |
dot
Caption: Differential cell cycle arrest points induced by this compound and Etoposide.
Apoptosis Induction
Apoptosis, or programmed cell death, is the ultimate fate of cancer cells treated with effective chemotherapeutics. This compound and its counterparts induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
In leukemia cell lines, Daunorubicin treatment leads to a time-dependent increase in apoptosis, as measured by Annexin V staining[7]. The apoptotic response varies between cell lines, with MOLT-4 and CCRF-CEM cells showing an early peak in apoptosis that declines over time, while SUP-B15 cells exhibit a more sustained apoptotic response[7]. This is accompanied by the activation of caspases, key executioners of apoptosis. Daunorubicin treatment has been shown to increase the activity of caspases in these cell lines[7].
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. Doxorubicin has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in breast cancer cell lines[8].
| Drug | Cell Line | Apoptosis Induction | Key Apoptotic Markers | Reference |
| This compound (Daunorubicin) | MOLT-4 | Time-dependent increase | Caspase activation | [7] |
| CCRF-CEM | Time-dependent increase | Caspase activation | [7] | |
| SUP-B15 | Sustained increase | Caspase activation | [7] | |
| HL-60 | Cell-cycle non-specific apoptosis | Not specified | [2] | |
| Doxorubicin | Breast Cancer Cell Lines | Apoptosis induction | Decreased Bcl-2, Increased Bax, Caspase-3 and -8 activation | [8] |
| PC3 | Increased early and late apoptosis | Increased Caspase-3 expression | [4] |
dot
References
- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cell cycle phases of DNA damage and repair initiated by topoisomerase II-targeting chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Pathomorphological Effects of Rubomycin and Carminomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pathomorphological effects of two anthracycline antibiotics, Rubomycin (also known as Daunorubicin) and Carminomycin (also known as Carubicin). The information presented is based on available experimental data to assist researchers in understanding the differential toxicities of these compounds.
Executive Summary
Rubomycin and Carminomycin are potent antineoplastic agents, but their clinical use is often limited by significant side effects, most notably cardiotoxicity and testicular toxicity. Experimental evidence suggests that while both drugs induce pathomorphological changes in cardiac and testicular tissues, the severity of these effects differs. Notably, Carminomycin has been reported to exhibit a less pronounced cardiotoxic effect compared to Rubomycin. This guide delves into the quantitative data available, details the experimental protocols used in these assessments, and visualizes the key signaling pathways involved in their mechanism of action and toxicity.
Data Presentation: Pathomorphological Effects
The following table summarizes the key pathomorphological effects of Rubomycin and Carminomycin based on available preclinical data. It is important to note that a direct quantitative comparison from a single study under identical conditions is not always available, and thus, some data is presented from different studies, highlighting the need for further direct comparative research.
| Parameter | Rubomycin (Daunorubicin) | Carminomycin (Carubicin) | Source(s) |
| Cardiotoxicity | |||
| Histological Changes | Induces dose-dependent morphological changes in the myocardium. | Less pronounced cardiotoxic effect compared to Rubomycin.[1] | [1] |
| Myocardial Damage | Causes dystrophic and destructive changes. | Induces dystrophic and destructive changes, but to a lesser extent than Rubomycin. | [2] |
| Testicular Toxicity | |||
| Histological Changes | Induces dystrophic and destructive changes in the sexual glands of mice.[2] | Induces dystrophic and destructive changes in the sexual glands of mice.[2] | [2] |
| Seminiferous Tubules | Reduction in the size of tortuous seminal vesicles in rats. | Recovery processes observed beginning from the middle of the third week after administration.[2] | [2] |
| Spermatogenesis | Deterioration of the reproductive system, potentially leading to azoospermia. | Recovery processes suggest a less permanent impact on spermatogenesis compared to some other anthracyclines.[2] | [2] |
| Acute Toxicity (LD50) | |||
| Single IV Dose (Mice) | LD50 values have been established for comparative toxicity studies. | LD50 values have been established for comparative toxicity studies. | [3] |
| Cumulative Properties | More pronounced cumulative properties compared to Carminomycin after multiple injections. | Less pronounced cumulative properties after 10 or 15 injections compared to Adriamycin (a close analog of Rubomycin).[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the cardiotoxicity and testicular toxicity of anthracyclines in animal models, based on the reviewed literature.
Anthracycline-Induced Cardiotoxicity Model in Mice
This protocol outlines a general procedure for inducing and evaluating cardiotoxicity in a BDF1 mouse model, as referenced in comparative studies of Rubomycin and Carminomycin.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: BDF1
-
Age/Weight: 8-10 weeks old, 20-25g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
Drugs: Rubomycin hydrochloride and Carminomycin hydrochloride, dissolved in sterile saline.
-
Route of Administration: Intravenous (IV) or Intraperitoneal (IP) injection.
-
Dosage: Dose-dependent studies are performed, with doses typically calculated based on the LD50 of each drug. For comparative studies, equitoxic doses are often used.
-
Frequency: Single dose or multiple doses administered over a specific period (e.g., daily for 5 days).
3. Monitoring and Sample Collection:
-
Observation: Animals are monitored daily for clinical signs of toxicity, including weight loss, lethargy, and mortality.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 24 hours, 7 days, 30 days after the last injection), animals are euthanized. The hearts are excised, weighed, and fixed in 10% neutral buffered formalin.
4. Histopathological Analysis:
-
Tissue Processing: Fixed hearts are processed through graded alcohols and xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut and mounted on glass slides.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for the detection of myocardial fibrosis.
-
Microscopic Examination: Stained sections are examined under a light microscope to assess for myocardial damage, including cardiomyocyte necrosis, vacuolization, inflammatory cell infiltration, and fibrosis.
-
Quantitative Analysis: Morphometric analysis can be performed to quantify the extent of fibrosis (as a percentage of the total myocardial area) and cardiomyocyte diameter.
Assessment of Testicular Toxicity in Mice
This protocol describes a general method for evaluating the effects of anthracyclines on the testes.
1. Animal Model:
-
Species: Mouse
-
Strain: (e.g., C57BL/6)
-
Age/Weight: Adult male mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions.
2. Drug Administration:
-
Drugs: Rubomycin and Carminomycin, dissolved in a suitable vehicle.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosage: A single dose (e.g., LD50) or repeated doses (e.g., a fraction of the therapeutic dose for a specified number of days).[2]
-
Frequency: As per the study design (e.g., single administration or daily for 10 days).[2]
3. Monitoring and Sample Collection:
-
Observation: Animals are monitored for signs of toxicity.
-
Euthanasia and Tissue Collection: At various time points post-treatment, animals are euthanized. The testes are excised, weighed, and fixed in Bouin's solution or 10% neutral buffered formalin.
4. Histopathological and Morphometric Analysis:
-
Tissue Processing and Staining: Fixed testes are processed, embedded in paraffin, sectioned (5 µm), and stained with H&E.
-
Microscopic Examination: Sections are examined for histopathological changes in the seminiferous tubules, including germ cell depletion, vacuolization of Sertoli cells, and interstitial edema.
-
Morphometric Analysis:
-
Seminiferous Tubule Diameter: The diameter of at least 20 randomly selected circular seminiferous tubules per testis is measured using an ocular micrometer.
-
Germinal Epithelium Height: The height of the germinal epithelium is measured in the same tubules.
-
Germ Cell Quantification: The number of different germ cell types (spermatogonia, spermatocytes, and spermatids) per tubule cross-section can be counted to assess the impact on spermatogenesis.
-
Mandatory Visualization
Signaling Pathways
The primary mechanisms of action and toxicity for both Rubomycin and Carminomycin involve the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). The following diagrams illustrate these key pathways.
References
- 1. [Comparative pathomorphological study of the experimental action of carminomycin and rubomycin on the heart] [pubmed.ncbi.nlm.nih.gov]
- 2. [Pathomorphological picture of the testes of mice administered antitumor antibiotics and their comparative evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative toxicity of carminomycin, rubomycin and adriamycin in mice and experience with carminomycin in spontaneous tumors of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Rubomycin H Sensitivity: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Rubomycin H, also known as Daunorubicin, is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for acute myeloid leukemia (AML) and other hematological malignancies. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This disruption ultimately leads to cancer cell death.[1][2] However, a significant challenge in the clinical use of this compound is the development of drug resistance, which can lead to treatment failure. The identification and validation of predictive biomarkers for this compound sensitivity are crucial for personalizing therapy and improving patient outcomes.
This guide provides a comparative overview of potential biomarkers for predicting this compound sensitivity, alongside established biomarkers for alternative targeted cancer therapies. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Potential Biomarkers for this compound (Daunorubicin) Sensitivity
The most extensively studied potential biomarkers for predicting this compound sensitivity are related to the mechanisms of drug resistance, primarily drug efflux and alterations in the drug's target.
P-glycoprotein (P-gp) Expression and Function
P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is a transmembrane efflux pump that can actively transport a wide range of chemotherapeutic agents, including Daunorubicin, out of cancer cells.[3] Overexpression of P-gp is a well-documented mechanism of multidrug resistance.
Several studies have investigated the correlation between P-gp expression in AML cells and clinical outcomes. While some studies have shown a significant association between high P-gp expression and lower complete remission rates, others have found that P-gp is not the sole determinant of Daunorubicin resistance.[4][5]
Topoisomerase IIα Expression
As the direct target of this compound, alterations in the expression or function of topoisomerase IIα can influence drug sensitivity. Some in vitro studies have suggested that higher levels of topoisomerase IIα are associated with increased sensitivity to Daunorubicin.[6] However, the translation of this correlation into a reliable clinical predictive biomarker has been challenging, with studies showing no significant relationship between topoisomerase IIα mRNA levels and response to chemotherapy in AML patients.[7]
Novel Genetic Biomarkers
Recent research has begun to identify specific gene mutations that may be associated with Daunorubicin sensitivity. One study identified that mutations in genes such as PRDM9, KMT2A, SRRM2, and STAG2 are associated with sensitivity to Daunorubicin in AML.[8] These findings are still in the early stages of investigation and require further validation in larger patient cohorts.
Comparison with Validated Biomarkers for Alternative Therapies
In contrast to the still-investigational biomarkers for this compound, several targeted therapies for other cancers have well-established and clinically validated predictive biomarkers. These serve as a benchmark for the level of evidence required for a biomarker to be integrated into routine clinical practice.
| Drug Class | Target | Biomarker | Cancer Type |
| EGFR Inhibitors (e.g., Gefitinib, Erlotinib) | Epidermal Growth Factor Receptor (EGFR) | Activating mutations in the EGFR gene (e.g., exon 19 deletions, L858R) | Non-Small Cell Lung Cancer (NSCLC) |
| BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) | BRAF Serine/Threonine Kinase | BRAF V600E and other V600 mutations | Melanoma |
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating potential biomarkers for this compound sensitivity.
Table 1: P-glycoprotein (P-gp) Expression and Clinical Response to Daunorubicin-based Therapy in AML
| Study Cohort | P-gp Positive Patients | P-gp Negative Patients | Outcome Measure | p-value | Reference |
| 50 adults with de novo AML | 45% (9/20) | 80% (24/30) | Complete Remission (CR) Rate | < 0.005 | [4] |
| 87 adults with acute leukemia | 33% (12/36) | 78% (40/51) | Complete Remission (CR) Rate | 10⁻⁴ | [5] |
| 31 adults with de novo AML | 35% (5/14) | 70% (12/17) | Complete Remission (CR) Rate | < 0.01 | [3] |
Table 2: In Vitro Daunorubicin IC50 Values in AML Cell Lines
| AML Cell Line | IC50 (µM) | Reference |
| THP-1 | ~0.1 | [9] |
| KG-1 | ~0.05 | [9] |
| HL60 | ~0.02 | [9] |
| Kasumi-1 | ~0.01 | [9] |
| MOLM-13 | 0.019 | [10] |
| MV4-11 | 0.005 | [10] |
| OCI-AML2 | 0.026 | [10] |
| OCI-AML3 | 0.016 | [10] |
Experimental Protocols
Determination of P-glycoprotein (P-gp) Expression by Flow Cytometry
Principle: This method utilizes fluorescently labeled monoclonal antibodies that specifically bind to an extracellular epitope of the P-gp protein. The fluorescence intensity of individual cells is then quantified using a flow cytometer, allowing for the determination of the percentage of P-gp positive cells in a sample.
Methodology:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood samples by Ficoll-Hypaque density gradient centrifugation. Wash the cells with phosphate-buffered saline (PBS).
-
Antibody Staining: Resuspend the cells in PBS containing a blocking agent (e.g., fetal bovine serum) to prevent non-specific antibody binding. Incubate the cells with a fluorescently conjugated anti-P-gp monoclonal antibody (e.g., MRK16-PE) or a corresponding isotype control antibody.
-
Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer. Gate on the leukemic blast population based on forward and side scatter properties.
-
Data Analysis: Determine the percentage of P-gp positive cells by comparing the fluorescence intensity of the anti-P-gp stained sample to the isotype control. A cut-off for positivity (e.g., >10% of cells) is typically established.[11][12]
Quantification of Topoisomerase IIα mRNA Expression by Real-Time RT-PCR
Principle: This technique measures the amount of a specific mRNA transcript in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time polymerase chain reaction (PCR). The amount of amplified product is monitored in real-time using a fluorescent dye, allowing for quantification of the initial mRNA level.
Methodology:
-
RNA Extraction: Isolate total RNA from leukemia cells using a commercially available kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: Perform real-time PCR using primers specific for the topoisomerase IIα gene and a reference gene (e.g., 18S rRNA) for normalization. The reaction mixture typically includes a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the target and reference genes. The relative expression of topoisomerase IIα mRNA is then calculated using the ΔΔCt method.[7][13]
EGFR and BRAF Mutation Testing
Principle: These tests are designed to detect specific activating mutations in the EGFR and BRAF genes, respectively. The most common methods are based on polymerase chain reaction (PCR) amplification of the relevant gene regions followed by sequencing or allele-specific probing.
Methodology (General):
-
DNA Extraction: Isolate genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
PCR Amplification: Amplify the specific exons of the EGFR or BRAF gene that are known to harbor mutations using PCR.
-
Mutation Detection:
-
Sanger Sequencing: The amplified PCR product is sequenced to directly identify any nucleotide changes.[14]
-
Real-Time PCR (e.g., TaqMan): This method uses fluorescently labeled probes that are specific for either the wild-type or mutant allele, allowing for sensitive detection of known mutations.[14]
-
Next-Generation Sequencing (NGS): This high-throughput technology can sequence multiple genes or entire genomes, providing a comprehensive view of the mutational landscape.[15]
-
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and P-gp mediated resistance.
Experimental Workflow for Biomarker Validation
Caption: General workflow for the discovery and validation of predictive biomarkers.
References
- 1. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with zosuquidar trihydrochloride, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. P-glycoprotein expression in adult acute myeloid leukemia: correlation with induction treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein Expression in Acute Myeloid Leukaemia Cells at Diagnosis: Its relationship to Daunorubicin or Idarubicin Induction Therapy and Survival; Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive value for treatment outcome in acute myeloid leukemia of cellular daunorubicin accumulation and P-glycoprotein expression simultaneously determined by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with zosuquidar trihydrochloride, daunorubicin and cytarabine | Haematologica [haematologica.org]
- 7. Real-time RT-PCR for the determination of topoisomerase II mRNA level in leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining the Criteria for Reflex Testing for BRAF Mutations in Cutaneous Melanoma Patients [mdpi.com]
- 9. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-glycoprotein expression in acute myeloblastic leukemia analyzed by immunocytochemistry and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diclemedj.org [diclemedj.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. BRAF Genetic Testing In Patients With Melanoma AHS-M2029 | Providers | Blue Cross NC [bluecrossnc.com]
- 15. Testing Guidelines [rethinkingnsclc.com]
Synergistic Effects of Rubomycin H (Daunorubicin) with Other Antineoplastic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Rubomycin H (Daunorubicin) when combined with other antineoplastic agents. The information presented is supported by experimental data to aid in research and development efforts in oncology.
Mechanism of Action: this compound (Daunorubicin)
This compound, also known as Daunorubicin, is an anthracycline antibiotic that exerts its antineoplastic effects primarily through the intercalation into DNA, which inhibits the progression of the enzyme topoisomerase II.[1] This action stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the DNA double helix from being resealed and thereby halting the process of replication.[1] This disruption of DNA and RNA synthesis is particularly effective against rapidly dividing cancer cells.[2]
Synergistic Combinations: Enhancing Antitumor Efficacy
The combination of anticancer agents often leads to enhanced cytotoxic effects compared to monotherapy.[3] this compound (Daunorubicin) has been a cornerstone of combination chemotherapy for decades, particularly in the treatment of acute myeloid leukemia (AML).
This compound (Daunorubicin) and Cytarabine (Ara-C)
The combination of Daunorubicin and Cytarabine is a classic example of synergistic anti-cancer therapy and has been the standard of care for AML for many years.[4][5][6] The synergistic effect is dependent on the molar ratio of the two drugs.[7][8]
Quantitative Data Summary: Daunorubicin and Cytarabine Synergy
| Cell Line | Drug Ratio (Daunorubicin:Cytarabine) | Combination Index (CI) | Effect | Reference |
| Murine P388 Leukemia | 1:1 (molar) | < 1 | Synergy | [7] |
| Murine P388 Leukemia | 1:5 (molar) | < 1 | Synergy | [7] |
| Murine P388 Leukemia | 1:10 (molar) | > 1 | Antagonism | [7] |
| Human AML Cell Lines | 1:5 (molar) in CPX-351 | Not explicitly stated, but described as synergistic | Synergy | [8][9] |
Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The liposomal formulation CPX-351 (Vyxeos) encapsulates Daunorubicin and Cytarabine at a synergistic 5:1 molar ratio, which has demonstrated superior efficacy in clinical trials for certain types of AML.[7][8]
Other Notable Synergistic Combinations
-
With Etoposide: The combination of Daunorubicin, Cytarabine, and Etoposide (ADE) has been used as a treatment regimen for pediatric and adult AML, particularly in cases of relapse.[10][11][12]
-
With Thioguanine: Clinical trials have investigated the combination of Daunorubicin, Cytarabine, and Thioguanine for the treatment of acute myelocytic leukemia.[2][13][14][15]
-
With p38 MAPK Inhibitors: Pre-clinical studies have shown that inhibiting the p38 MAPK pathway can enhance the chemosensitivity of AML cells to Daunorubicin, promoting apoptosis and cell cycle arrest.[3][16]
Experimental Protocols
Determining Drug Synergy: A General Workflow
The following protocol outlines a typical workflow for assessing the synergistic effects of this compound with another antineoplastic agent in cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., an AML cell line like KG1a or HL60) in the appropriate medium and conditions.[16]
-
-
Single-Agent Dose-Response:
-
Plate the cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound alone and the other agent alone to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).[17]
-
-
Combination Treatment:
-
Treat the cells with various combinations of this compound and the other agent at a constant molar ratio (e.g., the synergistic 5:1 ratio for Daunorubicin and Cytarabine) or in a checkerboard format with varying concentrations of both drugs.
-
Include untreated and single-agent controls.
-
Incubate for the same period as the single-agent assays.
-
Measure cell viability.
-
-
Data Analysis:
Visualizations
Signaling Pathways Modulated by this compound (Daunorubicin)
Caption: Signaling pathways activated by this compound (Daunorubicin).
Experimental Workflow for Drug Synergy Analysis
Caption: Workflow for determining drug synergy in vitro.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Treatment of acute myeloid leukemia of childhood with cytosine arabinoside, daunorubicin, prednisolone, and mercaptopurine or thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dose escalation studies of cytarabine, daunorubicin, and etoposide with and without multidrug resistance modulation with PSC-833 in untreated adults with acute myeloid leukemia younger than 60 years: final induction results of Cancer and Leukemia Group B Study 9621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute myeloid leukemia in the elderly: etoposide when anthracyclins are contraindicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Outpatient ADE (cytarabine, daunorubicin, and etoposide) is feasible and effective for the first relapse of pediatric acute myeloid leukemia: A prospective, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative trial of daunorubicin, cytosine arabinoside, and thioguanine, and a combination of the three agents for the treatment of acute myelocytic leukemia. [vivo.weill.cornell.edu]
- 14. 6-Thioguanine, cytarabine, and daunorubicin (TAD) and high-dose cytarabine and mitoxantrone (HAM) for induction, TAD for consolidation, and either prolonged maintenance by reduced monthly TAD or TAD-HAM-TAD and one course of intensive consolidation by sequential HAM in adult patients at all ages with de novo acute myeloid leukemia (AML): a randomized trial of the German AML Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study of cytosine arabinoside therapy alone and combined with thioguanine, mercaptopurine, or daunorubicin in acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Rubomycin H
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step guidance for the safe handling and disposal of Rubomycin H, a potent anthracycline antibiotic and cytotoxic agent. Adherence to these procedures is critical to mitigate risks of exposure and ensure environmental safety. This information is intended for researchers, scientists, and drug development professionals engaged in laboratory work with this compound.
I. Personal Protective Equipment (PPE) and Handling
All personnel handling this compound must wear appropriate personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure.[1][2][3] This includes, but is not limited to:
-
Two pairs of chemotherapy-grade gloves.
-
A disposable, solid-front gown with cuffed sleeves.
-
Eye protection (safety glasses or goggles).
-
A NIOSH-approved respirator, particularly when handling the powdered form of the drug.
All manipulations of this compound, including reconstitution and dilution, should be performed within a certified biological safety cabinet (BSC) or a designated containment ventilated enclosure to minimize aerosol generation.[2][3]
II. Waste Segregation and Collection
Proper segregation of this compound waste is paramount to ensure it is handled and treated correctly. All waste streams must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".
| Waste Category | Description | Container Type |
| Sharps | Needles, syringes, glass vials, and other sharp items contaminated with this compound. | Puncture-resistant, leak-proof sharps container with a purple lid or clearly labeled as "Cytotoxic Sharps".[4] |
| Non-Sharp Solids | Contaminated PPE (gloves, gowns), absorbent pads, plastic vials, and other solid materials. | Yellow, leak-proof plastic bags or rigid containers clearly marked as "Cytotoxic Waste".[5] |
| Liquids | Unused or expired this compound solutions, and contaminated buffers or media. | Leak-proof, screw-cap containers clearly labeled as "Liquid Cytotoxic Waste". |
III. Chemical Inactivation of Liquid Waste
For liquid waste containing this compound, a chemical inactivation step is recommended prior to final disposal to degrade the cytotoxic compound into non-mutagenic residues.[6]
Experimental Protocol for Inactivation:
-
Preparation: In a well-ventilated chemical fume hood, prepare a 5.25% sodium hypochlorite (household bleach) solution.
-
Treatment: To each volume of liquid this compound waste, add an equal volume of the 5.25% sodium hypochlorite solution.
-
Incubation: Allow the mixture to react for at least one hour. This duration has been shown to be effective for the complete degradation of similar anthracyclines.[6]
-
Neutralization (Optional but Recommended): After the one-hour inactivation period, neutralize the excess sodium hypochlorite by adding a sodium thiosulfate solution until the characteristic chlorine smell is no longer present. This step is crucial to prevent the release of corrosive and potentially reactive waste.
-
Final Disposal: The neutralized solution can then be disposed of as hazardous chemical waste, following institutional and local regulations.
| Parameter | Value | Reference |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) | [6] |
| Concentration | 5.25% | [6] |
| Treatment Ratio | 1:1 (Waste:Inactivating Agent) | [6] |
| Incubation Time | At least 1 hour | [6] |
IV. Disposal Workflow
The following diagram illustrates the comprehensive workflow for the proper disposal of this compound waste.
V. Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup.
-
Containment: Cover liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Clean the spill area from the outer edge towards the center.
-
Decontamination: Decontaminate the area with a detergent solution followed by a clean water rinse.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is the responsibility of all researchers to be familiar with and follow these guidelines. Always consult your institution's specific policies and procedures for hazardous waste management.
References
- 1. web.uri.edu [web.uri.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. pogo.ca [pogo.ca]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Rubomycin H
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Rubomycin H is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support your critical work while minimizing risk.
This compound, an anthracycline antibiotic, is a hazardous substance that requires stringent handling protocols.[1] Adherence to these guidelines is crucial to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to hazardous drugs like this compound. The following table summarizes the recommended PPE for various handling scenarios. It is strongly recommended to wear a cap, surgical/procedure mask, shoe covers, a protective gown, and two pairs of gloves for sterile preparations of hazardous drugs.[2]
| Handling Scenario | Required Personal Protective Equipment |
| Preparation & Compounding | Gloves: Double gloving with powder-free, chemically resistant gloves is required. The outer glove should be changed regularly or immediately if contaminated or damaged.[3][4][5] Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] Eye & Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[2] Respiratory Protection: Use of a certified chemical fume hood or a Class II Type B Biosafety Cabinet is mandatory.[3] For large spills, a chemical cartridge-type respirator may be required.[4] Other: Disposable head, hair, beard, and shoe covers are also recommended.[2] |
| Administration | Gloves: Double gloving with chemically resistant gloves.[3] Gown: A disposable, low-permeability gown.[2][5] Eye & Face Protection: Safety goggles should be worn. A face shield is required if there is a risk of splashing.[2] |
| Spill Cleanup | Gloves: Double gloving with heavy-duty, chemically resistant gloves. Gown: A disposable, low-permeability gown.[2] Eye & Face Protection: Goggles and a face shield are mandatory.[2] Respiratory Protection: An N-95 or N-100 particle mask at a minimum; a chemical cartridge-type respirator is required for large spills.[4] |
| Waste Disposal | Gloves: Double gloving with chemically resistant gloves.[2][3] Gown: A disposable, low-permeability gown.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound extends beyond PPE. The following procedural steps are designed to minimize the risk of exposure during routine laboratory operations.
Preparation and Handling Protocol
-
Designated Area: All handling and preparation of this compound must be conducted in a designated area, such as a certified chemical fume hood or a ducted biosafety cabinet, to control for airborne particles and aerosols.[3] The area should be clearly marked with warning signs restricting access to authorized personnel only.
-
Surface Preparation: Before starting, cover the work surface with a disposable, plastic-backed absorbent pad.[2][3] This will contain any minor spills and facilitate easier cleanup.
-
Aerosol Minimization: Exercise caution to prevent the generation of aerosols during preparation and handling.[3]
-
Hand Washing: Always wash hands thoroughly with soap and water before donning and after removing gloves.[3][5]
Immediate Actions in Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water and soap.[6][7] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention from an ophthalmologist.[6][7]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
-
Hazardous Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and unused or leftover solutions, must be disposed of as hazardous chemical waste.[3]
-
Containers: This waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or hazardous drug waste.[2] These containers are often color-coded; for instance, yellow for trace chemotherapy waste and black for bulk hazardous waste.[9]
-
Sharps: All needles and syringes must be disposed of in a designated sharps container that is rigid and leak-proof, destined for incineration.[2][3] Do not recap or bend needles.[3]
-
Decontamination of Reusable Items: Reusable glassware and other non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[3]
Experimental Workflow: this compound Spill Response
In the event of a spill, a clear and immediate response plan is crucial to contain the substance and protect personnel. The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. medkoo.com [medkoo.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unthsc.edu [unthsc.edu]
- 4. pppmag.com [pppmag.com]
- 5. osha.gov [osha.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
